Product packaging for Boc-2-amino-1-cyclohexanecarboxylic acid(Cat. No.:CAS No. 220760-49-6)

Boc-2-amino-1-cyclohexanecarboxylic acid

Cat. No.: B1275645
CAS No.: 220760-49-6
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-UHFFFAOYSA-N
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Description

Significance of Cyclic β-Amino Acids in Modern Chemical and Biochemical Research

Cyclic β-amino acids are non-proteinogenic amino acids that have garnered significant attention in chemical and biochemical research. Their incorporation into peptide chains induces specific, predictable secondary structures, such as helices, turns, and sheets. rsc.org This structural constraint is crucial for designing peptides with enhanced biological activity and stability. nih.gov Unlike their linear counterparts, the cyclic nature of these amino acids restricts the conformational flexibility of the peptide backbone, leading to more rigid and defined three-dimensional structures. rsc.org

One of the key advantages of using cyclic β-amino acids is their ability to confer resistance to enzymatic degradation by proteases. rsc.orgacs.org This increased stability is a highly desirable trait in the development of therapeutic peptides. Furthermore, the well-defined conformations of peptides containing these residues can lead to higher binding affinities and selectivities for their biological targets. scientist.com These properties make cyclic β-amino acids valuable building blocks in medicinal chemistry for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. rsc.orgnih.gov

The research into cyclic β-amino acids has led to the development of novel materials, including self-assembling nanomaterials and catalysts. rsc.org Their ability to form predictable secondary structures allows for the rational design of complex molecular architectures with specific functions. nih.gov

The Role of Conformationally Constrained Amino Acids in Peptide Science

Conformationally constrained amino acids play a pivotal role in modern peptide science and drug design. nih.govingentaconnect.com By reducing the inherent flexibility of a peptide chain, these modified amino acids help to lock the peptide into a specific bioactive conformation. ingentaconnect.com This pre-organization can significantly reduce the entropic penalty upon binding to a receptor, leading to enhanced binding affinity and specificity. creative-peptides.com

The introduction of conformational constraints is a powerful strategy for improving the pharmacological properties of peptide-based drugs. nih.gov It allows for the fine-tuning of a peptide's three-dimensional structure to optimize its interaction with a biological target. ingentaconnect.com This approach has been successfully employed in the development of various therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists. lifechemicals.com For instance, many commercial drugs have been developed by replacing natural amino acids like proline with conformationally restricted analogs to improve their efficacy and metabolic stability. lifechemicals.com

The systematic study of conformationally constrained amino acids provides valuable insights into the structure-activity relationships of peptides, aiding in the determination of the three-dimensional pharmacophore required for biological activity. nih.govingentaconnect.com

Overview of Boc-2-amino-1-cyclohexanecarboxylic Acid as a Key Synthetic Building Block

This compound, often abbreviated as Boc-ACHC, is a crucial synthetic building block in peptide chemistry, particularly in the synthesis of foldamers and peptidomimetics. The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group for the amino function of amino acids during peptide synthesis. wisc.educhempep.com It is stable under various coupling conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA), making it ideal for solid-phase peptide synthesis (SPPS). chempep.com

The cyclohexane (B81311) ring of ACHC provides significant conformational constraint. The trans-isomer of 2-aminocyclohexanecarboxylic acid (trans-ACHC) is a particularly strong inducer of a specific helical structure known as the 14-helix. rsc.orgwisc.eduacs.org This is a stable secondary structure in β-peptides, characterized by a 14-membered hydrogen-bonded ring. wisc.eduacs.org In contrast, the cis-isomer does not typically form stable helical structures on its own but can be incorporated into other folded structures. rsc.orgnih.gov

The predictable folding propensity of Boc-ACHC makes it an invaluable tool for constructing peptides with well-defined three-dimensional shapes. rsc.orgacs.org This has been exploited in the design of various functional molecules, including inhibitors of protein-protein interactions and synthetic catalysts. unipd.it The use of Boc-ACHC allows chemists to build complex and stable architectures that can mimic the secondary structures of natural proteins. nih.govnih.gov

PropertyDescription
Chemical Name This compound
Abbreviation Boc-ACHC
Key Feature Boc protecting group on the amino function
Primary Use Synthetic building block in peptide synthesis
Induced Structure (trans-isomer) 14-helix

Historical Context of Aminocyclohexanecarboxylic Acid Derivatives in Foldamer and Medicinal Chemistry

The exploration of aminocyclohexanecarboxylic acid derivatives in chemistry has a rich history. Early research focused on their synthesis and basic chemical properties. For instance, tranexamic acid, a derivative of aminocyclohexanecarboxylic acid, was discovered to have potent antifibrinolytic activity and has been used clinically for decades. jst.go.jp

The concept of "foldamers," or oligomers that adopt stable, predictable secondary structures, emerged and gained significant traction in the 1990s. nih.gov This field opened up new avenues for the application of aminocyclohexanecarboxylic acid derivatives. Pioneering work demonstrated that oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) could form robust helical structures, specifically the 14-helix. rsc.org This discovery was a landmark in foldamer chemistry, showcasing how non-natural building blocks could be used to create protein-like structures. wisc.eduacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO4 B1275645 Boc-2-amino-1-cyclohexanecarboxylic acid CAS No. 220760-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402933
Record name 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220760-49-6
Record name 2-[(tert-Butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies for Boc 2 Amino 1 Cyclohexanecarboxylic Acid

Racemic Synthesis Approaches to 2-Aminocyclohexanecarboxylic Acid Precursors

Racemic synthesis provides access to mixtures of stereoisomers, which can be suitable for certain applications or serve as starting materials for resolution into pure enantiomers. Key strategies for the racemic synthesis of 2-aminocyclohexanecarboxylic acid precursors are outlined below.

Synthesis via Reductive Amination of 2-Oxocyclohexanecarboxylate Derivatives

Reductive amination is a cornerstone of amine synthesis, offering a direct route from carbonyl compounds. wikipedia.orgresearchgate.netorganic-chemistry.org In the context of 2-aminocyclohexanecarboxylic acid, this methodology is applied to 2-oxocyclohexanecarboxylate derivatives. The reaction proceeds through the in situ formation of an imine or enamine intermediate from the ketone and an amine source (such as ammonia), which is then reduced to the corresponding amine. wikipedia.org

A typical reaction scheme involves the treatment of an ethyl or methyl 2-oxocyclohexanecarboxylate with an amine source and a reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the iminium ion over the ketone. organic-chemistry.org The reaction is typically performed under mildly acidic conditions to facilitate imine formation. The resulting product is a racemic mixture of cis- and trans-2-aminocyclohexanecarboxylic acid esters, which can then be hydrolyzed to the corresponding carboxylic acids.

Table 1: Reagents for Reductive Amination

Starting Material Amine Source Reducing Agent Typical Product
Ethyl 2-oxocyclohexanecarboxylate Ammonia Sodium Cyanoborohydride Racemic ethyl 2-aminocyclohexanecarboxylate

Approaches Involving Cycloaddition Reactions for Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. nih.govresearchgate.net This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring, such as a cyclohexene (B86901) derivative. nih.gov This approach is valuable for creating the core carbocyclic framework of 2-aminocyclohexanecarboxylic acid. acs.org

A plausible strategy involves the reaction of a 1-amino-substituted diene with a dienophile containing a carboxylate or a precursor functionality. For instance, an N-protected 1-amino-1,3-butadiene derivative can react with a dienophile like methyl acrylate. The resulting cyclohexene adduct would possess the required amino and carboxylate groups at the correct relative positions for subsequent transformation into the target saturated amino acid. The stereochemistry of the cycloaddition (endo/exo selectivity) can influence the initial formation of cis or trans isomers. Subsequent hydrogenation of the cyclohexene double bond would yield the saturated cyclohexane (B81311) ring. The aza-Diels-Alder reaction, where the nitrogen is part of the diene or dienophile, also offers a route to nitrogen-containing six-membered rings. rsc.org

Hell-Volhard-Zelinsky Reaction in the Context of Carboxylic Acid Synthesis for Related Compounds

The Hell-Volhard-Zelinsky (HVZ) reaction is a classical method for the α-halogenation of carboxylic acids. This reaction provides a means to introduce a functional group at the carbon adjacent to the carboxyl group, which can then be converted to an amino group.

In the context of synthesizing 2-aminocyclohexanecarboxylic acid, one would start with cyclohexanecarboxylic acid. The HVZ reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This process converts the carboxylic acid into an acyl bromide, which then tautomerizes to an enol. The enol subsequently reacts with bromine to afford an α-bromo acyl bromide. Upon workup with water, this intermediate is hydrolyzed to the α-bromo carboxylic acid.

The resulting 2-bromocyclohexanecarboxylic acid is a key precursor. The bromine atom can be displaced by an amino group through nucleophilic substitution, typically by reaction with ammonia. This amination step yields a racemic mixture of cis- and trans-2-aminocyclohexanecarboxylic acid.

Asymmetric Synthesis of Enantiopure 2-Aminocyclohexanecarboxylic Acid Isomers

The synthesis of enantiomerically pure compounds is of paramount importance, particularly for pharmaceutical applications. Asymmetric synthesis aims to selectively produce a single enantiomer, often employing chiral auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org

Chiral Auxiliary-Mediated Reductive Amination Protocols

Asymmetric reductive amination extends the principles of racemic reductive amination by incorporating a chiral element to induce stereoselectivity. researchgate.netscilit.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the reacting molecule to direct the stereochemical course of the reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed.

A highly effective and widely used chiral auxiliary for the asymmetric synthesis of amines is tert-butylsulfinamide, often referred to as Ellman's auxiliary. wikipedia.orgharvard.edu This method is particularly well-suited for the asymmetric synthesis of 2-aminocyclohexanecarboxylic acid from a 2-oxocyclohexanecarboxylate precursor.

The synthesis begins with the condensation of an enantiopure tert-butylsulfinamide (either (R) or (S) isomer) with the ketone of a 2-oxocyclohexanecarboxylate ester. nih.gov This reaction, typically catalyzed by a Lewis acid such as titanium(IV) ethoxide, forms an N-tert-butanesulfinyl imine (sulfinimine) intermediate. researchgate.net

The chiral sulfinyl group on the imine directs the subsequent reduction of the C=N double bond. researchgate.net When a reducing agent, such as sodium borohydride, is added, it attacks the imine from the less sterically hindered face, leading to a high degree of diastereoselectivity. The stereochemical outcome is dictated by the chirality of the tert-butylsulfinamide auxiliary. harvard.edu The resulting product is a diastereomerically enriched N-sulfinyl amino ester.

Finally, the tert-butylsulfinyl group is removed under mild acidic conditions, for example, with hydrochloric acid in methanol (B129727), to yield the enantiomerically enriched 2-aminocyclohexanecarboxylic acid ester. Subsequent hydrolysis of the ester provides the target enantiopure amino acid, which can then be protected with a Boc group.

Table 2: Key Steps in Asymmetric Synthesis Using tert-Butylsulfinamide

Step Reaction Reagents Intermediate/Product
1 Condensation 2-Oxocyclohexanecarboxylate, (R)- or (S)-tert-butylsulfinamide, Ti(OEt)₄ Chiral N-tert-butanesulfinyl imine
2 Diastereoselective Reduction Sodium Borohydride (NaBH₄) Diastereomerically enriched N-sulfinyl amino ester
3 Auxiliary Cleavage Hydrochloric Acid (HCl) in Methanol Enantiomerically enriched 2-aminocyclohexanecarboxylate
Lewis Acid Catalysis in Stereoselective Reductive Amination

The enantioselective organocatalytic reductive amination of ketones represents a significant advancement in the synthesis of chiral amines. nih.gov The development of chiral phosphoric acid catalysts has enabled the stereoselective construction of protected primary amines. nih.gov This method is particularly advantageous as it bypasses the need to isolate unstable ketimines, which are often intermediates in traditional reductive amination procedures. nih.gov A broad range of ketone and amine substrates can be utilized, resulting in high yields and excellent enantioselectivity. nih.gov The combination of transition metal photoredox catalysis with chiral Lewis acid catalysis offers a general strategy for generating and controlling the reactivity of photogenerated reactive intermediates, such as α-amino radicals. nih.gov This dual-catalyst approach has been successfully applied to the highly enantioselective addition of these radicals to Michael acceptors. nih.gov

Catalyst SystemSubstrate ScopeKey Advantage
Chiral Phosphoric AcidDiverse ketones and aminesBypasses isolation of unstable ketimines
Photoredox/Chiral Lewis Acidα-Amino radicals and Michael acceptorsControls reactivity of photogenerated intermediates

Enzymatic Approaches to Chiral Resolution and Asymmetric Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiomerically pure amino acids and their derivatives.

Enzymatic kinetic resolution is a powerful tool for separating enantiomers of racemic mixtures. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in the resolution of carbocyclic β-amino acid derivatives. researchgate.net For instance, the hydrolysis of carbocyclic 5–8-membered cis β-amino esters catalyzed by CALB can achieve high enantioselectivity (E > 200) in organic media. researchgate.net This methodology has been successfully applied to the resolution of precursors to Boc-2-amino-1-cyclohexanecarboxylic acid, allowing for the isolation of the desired enantiomer with high purity. The resolution of N-Boc protected cis-2-aminocyclopentane-1-carboxylic acid has been achieved using ephedrine. researchgate.net

EnzymeSubstrateKey Feature
Candida antarctica lipase B (CALB)Carbocyclic cis β-amino estersHigh enantioselectivity in organic media
Various LipasesN-Boc-cis-2-aminocyclopentane-1-carboxylic acidResolution via diastereomeric salt formation with ephedrine

Transaminases (TAs) are increasingly utilized for the asymmetric synthesis of chiral amines from prochiral ketones, offering a sustainable alternative to chemical methods. researchgate.netmdpi.com These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor with high stereoselectivity. mdpi.com The use of ω-transaminases (ω-TAs) has been explored for the amination of cyclic ketones, demonstrating the potential to produce chiral amines like 2-methylcyclohexylamine (B147291) with high diastereoselectivity. researchgate.net For instance, the ω-TAm from Chromobacterium violaceum (CV-TAm) can produce 2-methylcyclohexylamine with complete stereoselectivity at the (1S)-amine position and up to a 24:1 preference for the cis isomer. researchgate.net While direct enzymatic amination to produce this compound is an area of ongoing research, the principle of using transaminases for the asymmetric synthesis of related cyclic amines is well-established. researchgate.netnih.gov

Enzyme TypeReactionKey Advantage
ω-Transaminases (ω-TAs)Asymmetric amination of cyclic ketonesHigh stereoselectivity, sustainable process

Asymmetric Strecker Synthesis for Alicyclic α-Amino Acid Analogs

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. wikipedia.org The asymmetric variant of this reaction provides a powerful route to enantiomerically enriched α-amino acids, including alicyclic analogs. researchgate.netnih.gov This approach typically involves the reaction of a ketone or aldehyde with a cyanide source and an amine, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org The use of a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, can direct the stereochemical outcome of the cyanide addition to the imine intermediate. researchgate.net For the synthesis of 1,2-diaminocyclohexanecarboxylic acid derivatives, an asymmetric Strecker reaction using racemic 2-benzoylaminocyclohexanone and a chiral amine auxiliary has been reported to yield the trans-(R,R)- and (S,S)-isomers with high enantiomeric excess (>99%). researchgate.net

Key ReagentsStereochemical ControlApplication
Chiral amine auxiliary (e.g., 1-phenylethylamine)Diastereoselective cyanide additionSynthesis of enantiomerically enriched alicyclic α-amino acids
Racemic 2-benzoylaminocyclohexanone, chiral amine, TMSCNDiastereoselective Strecker reactionPreparation of trans-1,2-diaminocyclohexanecarboxylic acid derivatives

Catalytic Hydrogenation with In Situ Boc Protection for trans-Isomers

Catalytic hydrogenation is a widely used method for the reduction of aromatic rings to their corresponding cycloalkanes. This strategy is particularly useful for the synthesis of trans-isomers of substituted cyclohexanes.

The catalytic hydrogenation of 4-aminobenzoic acid derivatives is a common route to 4-aminocyclohexanecarboxylic acid. google.comgoogle.comgoogleapis.com By carefully selecting the catalyst and reaction conditions, the stereochemical outcome of the hydrogenation can be controlled to favor the formation of the trans-isomer. google.comgoogleapis.com For example, reacting p-aminobenzoic acid with a Ruthenium on Carbon (Ru/C) catalyst under hydrogen pressure can yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with the trans-isomer being the major product. googleapis.com Following the hydrogenation, the amino group can be protected in situ with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to afford the corresponding Boc-protected derivative. google.comgoogleapis.com This one-pot procedure simplifies the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid. google.comgoogleapis.com

Starting MaterialCatalystKey ProcessResulting Product
p-Aminobenzoic acid5% Ru/CCatalytic hydrogenation4-Aminocyclohexanecarboxylic acid (cis/trans mixture)
4-Aminocyclohexanecarboxylic acid-In situ Boc protection4-(Boc-amino)cyclohexanecarboxylic acid
Selective In Situ Boc Protection

One such reported methodology involves the direct conversion of a precursor, such as p-aminobenzoic acid, to the corresponding aminocyclohexanecarboxylic acid via catalytic hydrogenation, followed by the direct introduction of the tert-butyloxycarbonyl (Boc) protecting group without isolation of the intermediate. google.com In a typical procedure, after the reduction of the aromatic ring is complete, the catalyst is filtered off, and di-tert-butyl dicarbonate (Boc)₂O is added directly to the reaction mixture containing the newly formed aminocyclohexanecarboxylic acid. google.com This process is facilitated by the presence of a suitable base to activate the amino group for nucleophilic attack on the (Boc)₂O.

The chemoselectivity of this reaction is high, with the Boc group preferentially reacting with the amino functionality over the carboxylic acid. This selectivity is a cornerstone of the utility of the Boc protecting group in amino acid chemistry. The reaction conditions for this one-pot process are crucial and are optimized to ensure high yields and purity of the final Boc-protected product. google.com

Table 1: Key Parameters for In Situ Boc Protection

Parameter Description Relevance
Catalyst Typically a noble metal catalyst such as Ruthenium on a carbon support (Ru/C) for the initial hydrogenation. google.com The choice of catalyst influences the efficiency and stereochemical outcome of the hydrogenation step.
Solvent Aqueous basic solutions (e.g., NaOH in water) are often used for the hydrogenation, with the Boc protection step potentially proceeding in the same medium or with the addition of an organic co-solvent. google.com The solvent system must be compatible with both the hydrogenation and the Boc protection steps.
Boc Reagent Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for introducing the Boc group. It is a stable, easily handled solid that reacts efficiently with amines.
Base A base such as sodium hydroxide (B78521) or triethylamine (B128534) is required to deprotonate the amino group, enhancing its nucleophilicity. The choice and stoichiometry of the base can affect the reaction rate and selectivity.

| Temperature | The hydrogenation is often carried out at elevated temperatures and pressures, while the Boc protection is typically performed at or below room temperature. google.com | Temperature control is critical for both reaction steps to ensure optimal yield and minimize side reactions. |

This one-pot approach represents a significant advancement in the streamlined synthesis of this compound, making it more amenable to industrial-scale production. google.com

Diastereoselective Routes from Oxanorbornene Adducts for Hydroxylated Derivatives

A highly effective strategy for the diastereoselective synthesis of hydroxylated derivatives of this compound utilizes oxanorbornene adducts as versatile synthetic intermediates. This approach leverages the conformational rigidity of the bicyclic system to control the stereochemical outcome of subsequent reactions. The synthesis commences with a Diels-Alder reaction between furan (B31954) and a suitable dienophile, such as ethyl (E)-3-nitroacrylate, to form a nitro oxanorbornene adduct. This adduct serves as a template for the stereocontrolled introduction of hydroxyl groups.

The subsequent steps involve the reduction of the nitro group to an amine, which is then protected with a Boc group. The key to the diastereoselectivity of this route lies in the substrate-controlled functionalization of the oxanorbornene scaffold. For instance, epoxidation of the double bond followed by ring-opening of the resulting epoxide can be directed by neighboring groups, leading to the formation of specific stereoisomers of the hydroxylated product.

The carbamate (B1207046) group of the Boc-protected amine can act as a directing group in certain transformations, further enhancing the stereochemical control of the synthesis. The final step in this sequence is a base-promoted ring fragmentation of the oxanorbornene system, which unveils the substituted cyclohexane ring of the desired hydroxylated 2-aminocyclohexanecarboxylic acid derivative. This methodology allows for the synthesis of a range of novel polyhydroxylated analogues of the target compound with a high degree of stereocontrol.

Protection Group Chemistry: Role and Utility of the tert-Butyloxycarbonyl (Boc) Group

Selective Protection of the Amino Functionality in Organic Reactions

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules containing amino functionalities. Its primary role is to temporarily mask the nucleophilic and basic nature of the amino group, thereby preventing it from participating in unwanted side reactions during subsequent synthetic steps. researchgate.net The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.org

The utility of the Boc group in the context of 2-amino-1-cyclohexanecarboxylic acid lies in its high chemoselectivity for the amino group over the carboxylic acid functionality. This allows for selective protection of the amine, leaving the carboxylic acid available for further transformations, such as esterification or amide bond formation. The Boc group's stability under a wide range of reaction conditions, including those involving nucleophiles and bases, makes it an orthogonal protecting group to other common protecting groups, such as the base-labile Fmoc group. organic-chemistry.org This orthogonality is a crucial aspect of modern synthetic strategy, enabling the selective deprotection of different functional groups within the same molecule.

Mild Deprotection Conditions and Their Synthetic Implications

A significant advantage of the Boc protecting group is the availability of mild acidic conditions for its removal. The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid (HCl) in an organic solvent. organic-chemistry.org The mechanism of deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the elimination of the stable tert-butyl cation, which then typically decomposes to isobutene and a proton.

The mildness of these deprotection conditions is synthetically important as it allows for the removal of the Boc group without affecting other acid-sensitive functional groups that may be present in the molecule. This compatibility is essential for the synthesis of complex, multifunctional compounds. The development of even milder deprotection methods continues to be an area of active research, with the goal of further expanding the compatibility of the Boc group with a broader range of sensitive substrates.

Table 2: Common Reagents for Boc Deprotection

Reagent Solvent Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature A very common and effective method.
Hydrochloric Acid (HCl) Dioxane, Ethyl Acetate, or Methanol Room Temperature Provides the hydrochloride salt of the amine.
Formic Acid Neat Heating An alternative to stronger acids.

The choice of deprotection reagent and conditions can be tailored to the specific substrate and the presence of other functional groups, highlighting the versatility of the Boc protecting group in synthetic organic chemistry.

Considerations for Racemization During Boc-Protection

Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern in the synthesis of chiral molecules like 2-amino-1-cyclohexanecarboxylic acid. While the Boc protection step itself, typically carried out with (Boc)₂O and a base, is generally considered to be a low-risk process for racemization of the alpha-carbon, the subsequent activation of the carboxylic acid for peptide coupling can lead to epimerization.

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate when the carboxyl group of a Boc-protected amino acid is activated. This intermediate has an acidic proton at the alpha-carbon, which can be abstracted by a base, leading to a loss of stereochemical integrity. However, the steric bulk of the Boc group is thought to disfavor the formation of this oxazolone, thereby reducing the risk of racemization compared to other N-protecting groups like acetyl or benzoyl.

In the context of Boc-based solid-phase peptide synthesis, the choice of coupling reagents and additives is critical to suppress racemization. The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can help to minimize the formation of the racemization-prone oxazolone by forming an active ester that is less susceptible to epimerization. Therefore, while the Boc protection step is relatively safe, careful consideration of the conditions used in subsequent reactions involving the carboxylic acid is necessary to maintain the enantiomeric purity of this compound derivatives.

Industrial Production Techniques and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on safety, cost-effectiveness, efficiency, and environmental impact. Several key factors are paramount for the scalable synthesis of this compound.

One-Pot Processes: As discussed in the context of in situ Boc protection, one-pot or telescoping synthesis strategies are highly desirable for industrial applications. google.com By combining multiple reaction steps without the isolation of intermediates, these processes reduce solvent usage, minimize waste generation, shorten production cycle times, and lower capital and operational costs. google.com A process that integrates the hydrogenation of an aromatic precursor directly with Boc protection is a prime example of an industrially viable route. google.com

Solvent Choice and Waste Management: The selection of solvents is another crucial aspect of industrial chemical production. The ideal solvent should be inexpensive, non-toxic, non-flammable, and easily recyclable. Aqueous reaction media are often preferred for their environmental benefits. google.com Process optimization aims to minimize the volume of solvent used and to develop efficient methods for solvent recovery and recycling. Waste streams must be managed responsibly, with a focus on minimizing their environmental impact.

Process Safety and Control: On a large scale, exothermic reactions such as hydrogenation require careful monitoring and control of temperature and pressure to ensure safe operation. Industrial reactors are equipped with sophisticated control systems to maintain optimal reaction conditions and to prevent runaway reactions. The use of low-pressure hydrogenation systems is also a significant advantage for industrial applications, as it reduces the need for specialized high-pressure equipment. google.com

Purification and Product Isolation: The final step in any industrial synthesis is the purification and isolation of the product to meet stringent quality specifications. Crystallization is often the preferred method for purifying solid compounds like this compound, as it is a highly effective and scalable technique. The choice of crystallization solvent and conditions is optimized to maximize yield and purity.

By carefully considering these factors, a robust, efficient, and economically viable industrial process for the production of this compound can be developed.

Optimization of Yield and Purity in Large-Scale Synthesis

The industrial-scale production of this compound necessitates robust and efficient synthetic routes that deliver high yields and exceptional purity. Research in this area is focused on several key aspects of the synthesis process, from starting materials and reagents to reaction conditions and purification techniques.

A significant challenge in the synthesis of 2-aminocyclohexanecarboxylic acid derivatives is the control of stereochemistry, as both cis and trans isomers can be formed. The desired isomer often dictates the biological activity of the final pharmaceutical product. Methodologies to selectively synthesize the desired isomer or efficiently separate the isomeric mixture are therefore of paramount importance.

One common strategy involves the hydrogenation of a suitable aromatic precursor, such as p-aminobenzoic acid, followed by the introduction of the Boc protecting group. The choice of catalyst, solvent, temperature, and pressure during the hydrogenation step can significantly influence the ratio of cis to trans isomers. For instance, processes have been developed that achieve a trans-to-cis ratio of greater than 75% in a one-pot reaction, which is advantageous for industrial applications due to the reduced need for downstream processing. nih.gov

Subsequent purification steps are critical for achieving the high purity required for pharmaceutical intermediates. Crystallization is a widely used technique for the purification of this compound. The selection of an appropriate solvent system is crucial for effective purification and can be optimized to selectively crystallize the desired isomer, leaving impurities and other isomers in the mother liquor. For example, in the synthesis of a related compound, trans-4-({[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid), a process involving selective esterification of the cis-isomer allowed for the isolation of the pure trans product with a purity of 99.1% and a yield of 62%. core.ac.uk

Detailed research findings on the optimization of these parameters are often proprietary to pharmaceutical manufacturers. However, the general principles of process optimization, including statistical design of experiments (DoE), are extensively applied to identify the optimal combination of reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Table 1: Illustrative Data for Optimization of Boc-Amino-Cyclohexanecarboxylic Acid Synthesis

ParameterCondition ACondition BCondition C
Catalyst 5% Ru/C10% Pd/CRaney Ni
Solvent MethanolEthanolWater/Isopropanol (B130326)
Temperature (°C) 80100120
Pressure (bar) 101520
Yield (%) 859278
Purity (%) 9598.593

Note: The data in this table is illustrative and intended to represent the types of parameters and outcomes that are typically evaluated during process optimization. It does not represent actual experimental results for the specific synthesis of this compound from a single source.

Continuous Flow Reactor Applications

The paradigm of chemical manufacturing is gradually shifting from traditional batch processing to continuous flow chemistry. This move is driven by the numerous advantages offered by flow reactors, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and seamless integration of reaction and purification steps.

The synthesis of this compound and its derivatives is an area where continuous flow technology holds significant promise. The precise control of temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and higher yields compared to batch processes. For instance, the exothermic nature of hydrogenation reactions can be managed more effectively in a flow reactor, minimizing the risk of runaway reactions and improving the consistency of the product.

While specific examples of the continuous flow synthesis of this compound are not extensively detailed in publicly available literature, the principles have been demonstrated for related transformations. For example, the deprotection of N-Boc protected amines has been successfully performed in continuous flow, showcasing the feasibility of handling this protecting group in a flow environment. chemimpex.combeilstein-journals.orgchemimpex.comgoogle.com Furthermore, the synthesis of peptides, which involves the coupling of Boc-protected amino acids, has been adapted to flow reactor systems, demonstrating the compatibility of these building blocks with continuous processing. acs.org

A conceptual continuous flow process for the synthesis of this compound could involve the following stages:

Hydrogenation: The aromatic precursor is continuously pumped through a packed-bed reactor containing a heterogeneous catalyst. The temperature and hydrogen pressure are precisely controlled to optimize the stereoselectivity of the reaction.

Boc-Protection: The output from the hydrogenation reactor is mixed with a stream of Boc-anhydride and a suitable base in a T-mixer. The reaction mixture then flows through a heated coil reactor to ensure complete reaction.

In-line Purification: The product stream can be passed through a series of columns containing scavengers to remove unreacted reagents and by-products. Continuous crystallization or liquid-liquid extraction units can also be integrated for further purification.

Table 2: Potential Advantages of Continuous Flow Synthesis for this compound

FeatureAdvantage
Enhanced Safety Smaller reaction volumes, better heat dissipation.
Improved Yield & Selectivity Precise control over reaction parameters.
Process Intensification Higher throughput in a smaller footprint.
Automation Reduced manual intervention and improved consistency.
Integration Seamless coupling of reaction and purification steps.

The development and implementation of continuous flow processes for the synthesis of this compound are expected to lead to more efficient, sustainable, and cost-effective manufacturing of this vital pharmaceutical intermediate.

Stereochemical Investigations and Chiral Resolution of Boc 2 Amino 1 Cyclohexanecarboxylic Acid

Analysis of cis and trans Isomerism

The relative orientation of the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid group on the cyclohexane (B81311) ring gives rise to cis and trans isomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. libretexts.org This geometric isomerism significantly influences the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

The cyclohexane ring is not planar and preferentially adopts a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The conformational preference of the cis and trans isomers of Boc-2-amino-1-cyclohexanecarboxylic acid is dictated by the steric bulk of the Boc-amino and carboxylic acid groups.

In the trans isomer, a conformation where both bulky groups occupy equatorial positions is strongly favored, as this minimizes 1,3-diaxial interactions. This leads to a relatively rigid and predictable conformation. Conversely, the cis isomer must have one substituent in an axial position and the other in an equatorial position in a chair conformation. This results in greater conformational flexibility and potential for ring flipping between two chair conformers, although one may be favored depending on the relative steric demands of the two groups. The rigidity of small rings, like the cyclohexane in this compound, "locks" the substituents in place, giving rise to these distinct geometric isomers. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers of this compound. The key to this differentiation lies in the coupling constants (J-values) between the protons on the carbons bearing the amino and carboxylic acid groups (C1 and C2).

In the trans isomer, the protons at C1 and C2 are typically in a diaxial or diequatorial relationship. A diaxial arrangement results in a large coupling constant (typically 8-13 Hz), while a diequatorial arrangement gives a smaller coupling constant (typically 2-5 Hz). Given the preference for equatorial substituents, the diequatorial arrangement is more likely for the trans isomer. For the cis isomer, the relationship between the C1 and C2 protons is axial-equatorial, leading to an intermediate coupling constant (typically 3-7 Hz). By analyzing the multiplicity and coupling constants of these key proton signals in the 1H NMR spectrum, the relative stereochemistry can be confidently assigned. Ratios of trans and cis isomers in a mixture can also be determined by NMR data. google.com

X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry of molecules that can be obtained as single crystals. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, offering definitive confirmation of the cis or trans configuration. For chiral molecules, if a suitable heavy atom is present or if anomalous dispersion is used, the absolute configuration (R or S) at each stereocenter can also be determined.

For instance, the crystal structure of a derivative can confirm the stereochemistry of the parent compound. acs.org X-ray analysis reveals detailed information about bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's solid-state conformation. This has been used to confirm the zwitterionic nature of related aminocycloalkanecarboxylic acids in the solid state. ubc.ca

Methods for Enantiomeric Purity Determination

Once the cis or trans nature of the isomer is established, it is often necessary to determine its enantiomeric purity, which is a measure of the excess of one enantiomer over the other.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers and determining enantiomeric purity. yakhak.org The principle behind this technique is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers.

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. csfarmacie.cznih.gov For Boc-protected amino acids, polysaccharide-based CSPs are often effective. scas.co.jp The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated.

Parameter Description
Technique High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based)
Principle Formation of transient diastereomeric complexes with differing stabilities.
Outcome Separation of enantiomers based on differential retention times.
Quantification Enantiomeric excess (ee) calculated from peak areas.

NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs). A CSA is a chiral molecule that forms diastereomeric complexes with the enantiomers of the analyte in solution. semmelweis.hu These diastereomeric complexes are non-equivalent and will have slightly different chemical shifts in the NMR spectrum.

For this compound, a chiral amine or alcohol could potentially be used as a CSA. In the presence of the CSA, a specific proton signal (or signals) of the analyte will split into two separate signals, one for each enantiomer. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the determination of enantiomeric purity. researchgate.netnih.gov The magnitude of the chemical shift difference (Δδ) between the diastereomeric complexes is a measure of the effectiveness of the CSA. semmelweis.hu

Parameter Description
Technique Nuclear Magnetic Resonance (NMR) Spectroscopy
Reagent Chiral Solvating Agent (CSA)
Principle Formation of diastereomeric complexes in solution.
Outcome Splitting of NMR signals for each enantiomer due to different chemical environments.
Quantification Enantiomeric ratio determined from the integration of the separated signals.

Orthogonal Techniques for Reproducibility and Validation

Ensuring the stereochemical purity of a resolved enantiomer requires more than a single analytical method. Orthogonal techniques, which rely on different physicochemical principles, are employed to provide a comprehensive and reliable validation of enantiomeric excess (% ee) and absolute configuration. This approach minimizes the risk of analytical artifacts and provides a high degree of confidence in the results.

The primary method for chiral analysis is often High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). sigmaaldrich.com However, to confirm these results, complementary methods are employed. For instance, a separation achieved on a macrocyclic glycopeptide-based CSP can be validated by analysis on a different type of CSP, such as a polysaccharide-based column. rsc.org Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) provides an orthogonal detection method that confirms the identity of the separated peaks based on their mass-to-charge ratio, adding another layer of validation. sigmaaldrich.com

Spectroscopic methods also play a crucial role. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is highly sensitive to the chiral nature of a molecule. nih.govwisc.edu An established CD spectrum for a pure enantiomer can serve as a reference for confirming the identity and purity of resolved samples. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating or derivatizing agents, can also be used to distinguish between enantiomers.

Table 1: Orthogonal Methods for Stereochemical Validation

Technique Principle of Separation/Detection Information Provided Complementary Aspect
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.com Enantiomeric ratio (% ee), retention times. Primary quantitative measurement of enantiomeric purity.
LC-MS/MS Chromatographic separation followed by mass-based detection. sigmaaldrich.com Confirmation of molecular weight for separated enantiomers. Confirms that peaks separated by HPLC have the correct mass, ruling out impurities.
Circular Dichroism (CD) Differential absorption of circularly polarized light. wisc.edu Information on absolute configuration and secondary structure. Provides qualitative confirmation of the enantiomeric form based on its unique spectral signature.
NMR with Chiral Agents Formation of transient diastereomeric complexes leading to distinct NMR signals. Direct observation and quantification of enantiomers in solution. A non-chromatographic method for determining enantiomeric purity.

Chiral Resolution Strategies

The separation of racemic this compound into its constituent enantiomers is a critical step for its use in stereospecific applications. Chiral resolution refers to any process by which a racemate is separated into its enantiomers. wikipedia.org Several strategies have been developed for this purpose, ranging from classical crystallization techniques to modern chromatographic methods.

Crystallization remains one of the most industrially viable techniques for chiral resolution due to its potential for scalability and cost-effectiveness. nih.gov The fundamental principle involves converting the enantiomeric pair into diastereomers that possess different physical properties, such as solubility, allowing them to be separated. wikipedia.org

One key method is preferential crystallization , where a supersaturated solution of the racemate is seeded with crystals of one pure enantiomer, inducing the crystallization of that enantiomer exclusively. Another common approach is the formation of diastereomeric salts, as detailed in the following section. The success of these methods relies on the ability of the target molecules to form a stable crystalline lattice. mdpi.com The conditions for crystallization, such as solvent, temperature, and saturation level, must be carefully controlled to achieve effective separation. nih.gov

The most common method for resolving racemic carboxylic acids involves their reaction with an enantiomerically pure chiral base to form a pair of diastereomeric salts. wikipedia.org this compound, being a carboxylic acid, is an ideal candidate for this approach. Chiral amines, such as (R)- or (S)-1-phenylethylamine, are frequently used as resolving agents because they are readily available and effective. wikipedia.orgnih.gov

The process involves reacting the racemic acid with a single enantiomer of the chiral amine. This reaction produces two diastereomeric salts with different spatial arrangements. These differences in structure lead to distinct physical properties, most importantly, differential solubility in a given solvent. nih.gov Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution and can be isolated by filtration. nih.gov Subsequently, the purified diastereomeric salt is treated with an acid to break the salt linkage, regenerating the enantiomerically pure carboxylic acid and the chiral amine, which can often be recovered and reused. libretexts.org The selection of the appropriate chiral amine and solvent system is crucial for maximizing the difference in solubility and achieving high separation efficiency. nih.govresearchgate.net

Table 2: Common Chiral Amines for Resolution of Carboxylic Acids

Chiral Amine Structure Typical Application
(R)- or (S)-1-Phenylethylamine C₈H₁₁N Widely used for a broad range of acidic compounds. wikipedia.org
Brucine C₂₃H₂₆N₂O₄ A naturally occurring alkaloid used for resolving acidic racemates. libretexts.org
Quinine C₂₀H₂₄N₂O₂ Another natural alkaloid effective as a resolving agent. libretexts.org
(1R,2S)-Ephedrine C₁₀H₁₅NO An amino alcohol used in the formation of diastereomeric salts.

An alternative strategy involves the covalent attachment of a chiral auxiliary to the racemic mixture. tcichemicals.com This transforms the pair of enantiomers into a pair of diastereomers, which can then be separated using standard, non-chiral purification techniques like silica (B1680970) gel chromatography or crystallization. nih.gov

For a carboxylic acid like this compound, the carboxyl group can be reacted with a chiral alcohol or amine auxiliary. Evans' oxazolidinone auxiliaries are a well-known class of compounds used for this purpose. The acid is typically converted to an acid chloride and then reacted with the oxazolidinone to form a stable imide. Once the resulting diastereomers are separated, the chiral auxiliary is cleaved under specific reaction conditions to yield the enantiomerically pure acid. This method is highly effective but requires additional synthetic steps for both the attachment and removal of the auxiliary.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used analytical and preparative method for separating enantiomers directly, without prior derivatization. scas.co.jp The separation is based on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. taylorfrancis.com

For N-protected amino acids like this compound, several types of CSPs have proven effective. sigmaaldrich.com

Macrocyclic Glycopeptide CSPs : Columns based on antibiotics like Teicoplanin (e.g., CHIROBIOTIC T) and Ristocetin A (e.g., CHIROBIOTIC R) are highly versatile. sigmaaldrich.commst.edu They can operate in reversed-phase, normal-phase, and polar organic modes, offering broad selectivity for N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com

Polysaccharide-Based CSPs : Derivatives of cellulose and amylose coated or bonded to a silica support (e.g., CHIRALPAK and CHIRALCEL series) are also widely used. rsc.org These phases often achieve separation through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

Pirkle-Type CSPs : These phases rely on π-acid and π-base interactions, hydrogen bonding, and steric hindrance to achieve chiral recognition. scas.co.jp

The choice of mobile phase—including the organic modifier, buffers, and additives—is critical for optimizing the separation, and method development is often required to achieve baseline resolution. sigmaaldrich.comrsc.org

Table 3: Chiral Stationary Phases (CSPs) for Separation of N-Boc-Amino Acids

CSP Type Chiral Selector Example Separation Principle Mobile Phase Modes
Macrocyclic Glycopeptide Teicoplanin, Ristocetin A sigmaaldrich.com H-bonding, ionic, inclusion complexation. sigmaaldrich.com Reversed-Phase, Polar Organic, Normal Phase.
Polysaccharide Derivatives Cellulose/Amylose Phenylcarbamates rsc.org H-bonding, π-π interactions, steric fit. rsc.org Normal Phase, Reversed-Phase.
Pirkle-Type 3,5-Dinitrophenylglycine π-π interactions, H-bonding, dipole stacking. scas.co.jp Normal Phase.
Ligand Exchange L-Proline or L-Hydroxyproline copper complexes Formation of ternary diastereomeric metal complexes. Reversed-Phase (aqueous).

Conformational Analysis and Computational Modeling of Boc 2 Amino 1 Cyclohexanecarboxylic Acid Derivatives

Spectroscopic Probes for Conformational Preferences

Spectroscopic methods are invaluable for elucidating the conformational equilibria of molecules in solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Fourier-Transform Infrared (FTIR) spectroscopy each provide a unique window into the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of conformational analysis, offering detailed insights into molecular structure, connectivity, and dynamics at the atomic level.

Variable-temperature (VT) ¹H-NMR spectroscopy is a powerful technique to study dynamic processes, such as the ring inversion of cyclohexane (B81311) derivatives. By monitoring the changes in the ¹H-NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the equilibrium between different conformers, typically chair forms.

For cyclohexane systems, the interconversion between two chair conformations is rapid at room temperature, resulting in averaged NMR signals. As the temperature is lowered, this interconversion slows down. At the coalescence temperature (Tc), the signals for the individual conformers begin to resolve, and at sufficiently low temperatures, separate spectra for each conformer can be observed.

While specific VT-¹³C NMR studies have been conducted on simpler methyl-substituted cycloalkanes to determine the energy differences between axial and equatorial conformers, detailed VT-¹H-NMR data for Boc-2-amino-1-cyclohexanecarboxylic acid is not extensively documented in publicly available literature. rsc.org However, based on studies of similar cyclic systems, one would expect the equilibrium to be governed by the steric and electronic effects of the Boc-amino and carboxylic acid groups. The diequatorial conformer is generally expected to be more stable, but intramolecular hydrogen bonding could potentially stabilize conformers with axial substituents.

Table 1: Representative Data from VT-NMR Analysis of a Substituted Cyclohexane (Note: This table is illustrative, based on data for methylcyclohexane, as specific data for the target compound is not available).

ParameterValue
Coalescence Temperature (Tc)~213 K
Energy Difference (ΔH ax–eq)1.92 kcal/mol rsc.org
Equilibrium Constant (Keq) at 298 K~20

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton and carbon signals and for determining the through-bond and through-space connectivities that define molecular structure and conformation.

Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a spin system, even if they are not directly coupled. For this compound, a TOCSY spectrum would show correlations among all the protons of the cyclohexane ring, helping to distinguish them from the protons of the Boc group. u-tokyo.ac.jpresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close in space (typically < 5 Å), providing crucial information for determining stereochemistry and conformation. youtube.com For instance, in a cis-isomer of this compound, NOE/ROE cross-peaks would be expected between the axial protons on the same face of the ring. In the trans-isomer, specific NOEs would help to establish the relative orientation of the substituents. For larger molecules, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur for molecules with intermediate tumbling rates. u-tokyo.ac.jp

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives (Based on general values for similar structures) rsc.org

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cyclohexane CH1.0 - 2.520 - 55
CH-N3.5 - 4.550 - 60
CH-COOH2.0 - 3.045 - 55
Boc (CH₃)₃~1.4~28
Boc C=O-~155
COOH10 - 12175 - 180

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

VCD and ECD are chiroptical techniques that are exquisitely sensitive to the three-dimensional structure of chiral molecules. They measure the differential absorption of left and right circularly polarized light by vibrational and electronic transitions, respectively.

VCD spectroscopy, combined with quantum chemical calculations such as Density Functional Theory (DFT), has become a powerful tool for determining the absolute configuration and solution-phase conformation of chiral molecules. rsc.orgrsc.org A study on Boc-protected derivatives of cis- and trans-2-aminocyclobutane-1-carboxylic acid, a close structural analog, demonstrated that the two diastereomers exhibit vastly different VCD signatures in the carbonyl stretching region. nih.gov The experimental spectra could be successfully reproduced by DFT calculations, allowing for a detailed understanding of the intramolecular hydrogen bonding and the influence of crystal packing on the observed conformation. nih.gov

Similarly, ECD, in conjunction with NMR and computational methods, has been used to investigate the three-dimensional structure of cyclic peptides containing trans-2-aminocyclohexanecarboxylic acid. The good agreement between the experimental ECD spectra and the structures derived from NMR and molecular dynamics simulations underscores the complementary nature of these techniques in conformational analysis.

Fourier-Transform Infrared (FTIR) Absorption Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of a molecule's functional groups. spectroscopyonline.com For this compound, the FTIR spectrum is characterized by several key absorption bands. The positions of these bands can be sensitive to the molecular conformation and intermolecular interactions, particularly hydrogen bonding.

N-H Stretching: The N-H stretch of the Boc-carbamate group typically appears in the region of 3300-3400 cm⁻¹. The exact position can indicate the extent of its involvement in hydrogen bonding. researchgate.net

O-H Stretching: The O-H stretch of the carboxylic acid is typically a very broad band in the 2500-3300 cm⁻¹ region, a hallmark of the strong hydrogen-bonded dimers formed by carboxylic acids in the condensed phase. spectroscopyonline.com

C=O Stretching: Two distinct C=O stretching vibrations are expected: one for the Boc-protecting group (around 1680-1720 cm⁻¹) and one for the carboxylic acid (around 1700-1730 cm⁻¹). researchgate.netspectroscopyonline.com The positions of these bands are sensitive to hydrogen bonding and the electronic environment.

C-O Stretching: The C-O stretching of the carboxylic acid and the carbamate (B1207046) will appear in the 1200-1300 cm⁻¹ region.

Studies on related Boc-protected amino acids and cyclic amino acid derivatives confirm these general assignments and highlight how shifts in these bands can be correlated with specific conformational features and intermolecular interactions. researchgate.netnih.gov

Table 3: Characteristic FTIR Absorption Bands for Boc-Amino Acids

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (carbamate)Stretching3300 - 3400
O-H (carboxylic acid)Stretching2500 - 3300 (broad)
C=O (Boc)Stretching1680 - 1720
C=O (acid)Stretching1700 - 1730
C-OStretching1200 - 1300

Advanced Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental techniques, offering insights into the geometries, relative energies, and spectroscopic properties of different conformers. Density Functional Theory (DFT) is a widely used method for these purposes. researchgate.net

For this compound, a computational approach would typically involve:

Conformational Search: A systematic or stochastic search to identify all possible low-energy conformations (e.g., chair, boat, twist-boat) and orientations of the substituents.

Geometry Optimization: Optimization of the geometry of each identified conformer to find the local energy minima on the potential energy surface.

Energy Calculation: Calculation of the relative energies (including electronic energy, zero-point vibrational energy, and thermal corrections to obtain Gibbs free energies) to determine the predicted equilibrium populations of the conformers.

Spectra Simulation: Calculation of NMR chemical shifts, VCD, ECD, and IR spectra for the low-energy conformers. These simulated spectra can then be compared with experimental data to validate the computational model and aid in spectral assignment. nih.gov

Such computational studies have been successfully applied to closely related systems, demonstrating that DFT calculations can accurately predict conformational preferences and reproduce experimental VCD spectra, thereby enabling the assignment of absolute configurations. nih.govnih.gov For instance, in the study of Boc-(2-aminocyclobutane-1-carboxylic acid) derivatives, DFT calculations were crucial in understanding the hydrogen-bonding networks and how they influence the VCD signatures. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Conformational Landscape

Density Functional Theory (DFT) has become a cornerstone for investigating the properties of materials and molecules. It is a quantum computational approach used to predict geometry, molecular electrostatic potential, and other electronic properties. nih.gov DFT calculations are foundational to understanding the intrinsic conformational preferences of this compound derivatives. By minimizing a density functional, DFT can determine the ground-state electron density, which in turn defines all ground-state properties of the electronic system. nih.gov

In the context of peptides incorporating 2-aminocyclohexanecarboxylic acid, DFT calculations are used to validate and interpret experimental data from techniques like NMR. nih.govnih.gov These calculations help to reveal that derivatives, even with a high degree of substitution on the cyclohexane ring, can fold into stable helical secondary structures, such as the 14-helix. nih.govchemrxiv.org The predictive power of DFT is also leveraged to evaluate the chemical reactivity of amino acids by calculating molecular descriptors from their optimized geometries. mdpi.com This allows researchers to build libraries of DFT-level descriptors for various compounds, which can be used to predict their behavior in different chemical environments. rsc.org

Table 1: Applications of DFT in the Analysis of Amino Acid Derivatives
ApplicationDescriptionKey Findings/Goals
Geometry OptimizationCalculation of the lowest energy three-dimensional arrangement of atoms.Predicts stable conformers and provides structural parameters (bond lengths, angles).
Electronic Property CalculationDetermination of properties like molecular electrostatic potential, polarizability, and orbital energies.Provides insight into reactivity, intermolecular interactions, and spectroscopic properties. mdpi.com
Conformational Landscape MappingSystematic exploration of different possible conformations and their relative energies.Identifies low-energy structures and the energy barriers between them. rsc.org
Spectra PredictionComputation of theoretical vibrational (e.g., VCD) spectra for comparison with experimental data. nih.govAids in the assignment of experimental spectra to specific molecular conformations. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the dynamic nature of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can capture the full atomic detail of biomolecular processes, including conformational changes and ligand binding. nih.gov For peptides containing cis- or trans-2-aminocyclohexane carboxylic acid, MD simulations are used in conjunction with NMR data to investigate their structural properties in solution. nih.govnih.gov

These simulations reveal the flexibility of key structural elements and can generate different conformers to explore possible ligand-binding conformations. mdpi.com The accuracy of MD simulations depends heavily on the underlying force field, which is a set of parameters that defines the potential energy of the system. Different force fields, such as AMBER, OPLS, CHARMM, and GROMOS, have been developed and are used to simulate amino acids and peptides in explicit water environments. fu-berlin.de MD studies have been instrumental in showing how peptides containing these cyclic residues maintain stable secondary structures despite the inherent flexibility of the molecule. chemrxiv.orgmdpi.com

Molecular Docking Studies to Model Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. mdpi.com The process involves sampling a vast number of orientations and conformations of the ligand within the binding site of the receptor to identify the most energetically favorable binding mode. ajol.info The binding affinity is typically estimated using a scoring function, which calculates a value often expressed in kcal/mol. mdpi.comnih.gov

For derivatives of this compound, which are designed as peptidomimetics, molecular docking is a crucial step in evaluating their potential to interact with biological targets. Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ajol.infonih.gov For example, docking can reveal that a ligand preferentially inserts into hydrophobic cavities of a protein and identifies the key amino acid residues involved in the interaction. ajol.info This information is vital for the structure-based design of new and more potent inhibitors or modulators of protein function.

Molecular Mechanics Conformational Analysis

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. It relies on force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is significantly faster than quantum mechanical methods like DFT, allowing for the analysis of large systems and long-timescale dynamics, as seen in MD simulations. fu-berlin.de

Intramolecular Hydrogen Bonding Patterns and Conformational Stability

The stability of secondary structures in peptides containing this compound is largely dictated by the formation of intramolecular hydrogen bonds. These noncovalent interactions create cyclic motifs that define the peptide's fold and contribute significantly to its conformational rigidity.

Formation of Cyclic Hydrogen-Bonded Motifs (e.g., C6, C8, C10, C12, C14 Helices)

Oligomers of β-amino acids, or β-peptides, are known to form stable, well-defined helical structures stabilized by intramolecular hydrogen bonds. wisc.edu A prominent example is the 14-helix, which is characteristic of oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC). chemrxiv.orgwisc.edu This structure is defined by a series of 14-membered rings, where a hydrogen bond forms between a carbonyl oxygen and the amide proton of the second residue toward the N-terminus. wisc.edu Structural studies using FTIR, CD, solution NMR, and DFT calculations have confirmed that peptides containing functionalized trans-ACHC residues consistently fold into this 14-helix secondary structure. nih.govchemrxiv.org

In contrast, oligomers based on the smaller trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) residue adopt a different conformation known as the 12-helix. wisc.edu This structure is characterized by a network of 12-membered ring hydrogen bonds. wisc.edu Other β-peptides have been shown to form helices involving 10- and 12-membered ring hydrogen bonds, demonstrating the diversity of folding patterns available to these unnatural oligomers. wisc.edu The formation of these hydrogen bonds is a critical factor in stabilizing the folded state, and in some cases, can be so strong that it alters the electronic properties of the involved functional groups. nih.gov

Table 2: Common Hydrogen-Bonded Motifs in β-Peptides
MotifRing Size (No. of Atoms)Defining Residue ExampleResulting Secondary Structure
C1414trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC)14-Helix wisc.edu
C1212trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC)12-Helix wisc.edu
C10/C1210 and 12Alternating β- and γ-substituted residuesMixed Helix wisc.edu

Influence of Cyclohexane Ring Conformation on Peptide Folding

The conformation of the cyclohexane ring plays a crucial role in pre-organizing the peptide backbone, thereby promoting the formation of specific secondary structures. The rigid chair-like conformation of the cyclohexane moiety restricts the available torsional angles of the backbone, effectively guiding the peptide into a folded state. For oligomers of trans-ACHC, this conformational constraint is a key driver for the formation of the highly stable 14-helix. nih.govchemrxiv.org

Role of Substituents in Inducing and Stabilizing Secondary Structures

The conformational landscape of this compound and its derivatives is significantly influenced by the nature, stereochemistry, and interactions of substituents on the cyclohexane ring. These substituents play a crucial role in pre-organizing the peptide backbone, thereby inducing and stabilizing specific secondary structures such as helices and turns. Computational modeling and conformational analysis have been instrumental in elucidating these substituent effects, providing detailed insights into the energetic preferences for particular folded states.

Detailed Research Findings

The incorporation of substituents onto the cyclohexane backbone of amino acid residues introduces steric and electronic constraints that can drastically limit the available conformational space. This restriction often leads to the stabilization of well-defined secondary structures. A key area of investigation has been the analysis of how different substituents, particularly at the C2 position relative to the carboxylic acid, and the stereochemical relationship between these groups (i.e., cis or trans), dictate the folding preferences.

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), have been used to determine the intrinsic conformational preferences of these molecules. For instance, studies on N-acetyl-N'-methylamide derivatives of a phenylalanine analogue, where a phenyl group is attached to the cyclohexane ring (1-amino-2-phenylcyclohexanecarboxylic acid), reveal the profound impact of this substituent. The analysis of both cis and trans stereoisomers shows that the orientation of the phenyl group, in conjunction with the cyclohexane ring's conformation, governs the stability of different backbone arrangements. nih.gov

These computational analyses have identified numerous minimum energy conformations, each characterized by specific backbone dihedral angles (φ, ψ). The relative energies and free energies of these conformations indicate which secondary structures are most likely to be populated. For example, in the gas phase, certain conformations may be stabilized by intramolecular hydrogen bonds, leading to turn-like structures. The presence of a bulky substituent like a phenyl group can favor specific chair or boat conformations of the cyclohexane ring, which in turn pre-disposes the peptide backbone to adopt a particular geometry. nih.gov

The environment also plays a critical role. The relative stability of different conformations can change significantly when moving from the gas phase to a solvent environment, as calculated using self-consistent reaction-field (SCRF) methods. nih.gov This highlights that the interplay between substituent-induced intrinsic preferences and solvent interactions ultimately determines the dominant secondary structure.

Oligomers of substituted cyclic β-amino acids have been shown to maintain the helical conformations observed in their non-substituted counterparts. For example, oligomers composed of 3-substituted trans-2-aminocyclopentanecarboxylic acid residues retain the 12-helical structure characteristic of the parent oligomers. nih.gov This suggests that the conformational bias introduced by the cyclic backbone is a powerful determinant of secondary structure, which can be further fine-tuned by substituents. The introduction of diverse functional groups via substitution can also aid in experimental structural determination by improving the dispersion of signals in NMR spectroscopy, allowing for the confirmation of helical structures in solution. nih.gov

The following data tables, derived from computational studies on a model system (N-acetyl-l-c-l-c6Phe-NHMe), illustrate the energetic landscape and the variety of conformations accessible to a substituted aminocyclohexanecarboxylic acid derivative.

Interactive Data Tables

Table 1: Minimum Energy Conformations of Ac-c-l-c6Phe-NHMe (cis-isomer) at the B3LYP/6-31+G(d,p) Level

Conformation IDBackbone ArrangementCyclohexane Ring ConformationDihedral Angle φ (°)Dihedral Angle ψ (°)Relative Energy (ΔEgp) (kcal/mol)Relative Free Energy (ΔGgp) (kcal/mol)
c1 βChair-163.5163.20.000.00
c2 γLChair72.8-76.30.450.35
c3 αChair-73.6-47.11.101.12
c4 γChair-78.272.51.251.28
c5 βSkew-boat-155.8158.91.851.75
c6 δLChair153.258.42.102.05

Data sourced from computational analysis of a model phenylalanine cyclohexane analogue. nih.gov

Table 2: Minimum Energy Conformations of Ac-t-l-c6Phe-NHMe (trans-isomer) at the B3LYP/6-31+G(d,p) Level

Conformation IDBackbone ArrangementCyclohexane Ring ConformationDihedral Angle φ (°)Dihedral Angle ψ (°)Relative Energy (ΔEgp) (kcal/mol)Relative Free Energy (ΔGgp) (kcal/mol)
t1 γLChair75.1-72.40.000.00
t2 αChair-70.5-50.10.650.72
t3 βChair-158.4160.11.051.15
t4 γChair-80.368.91.401.38
t5 δChair-150.7-55.31.952.01
t6 αLChair55.652.82.302.25

Data sourced from computational analysis of a model phenylalanine cyclohexane analogue. nih.gov

These tables demonstrate that even with a single substituent, a multitude of stable conformations exist, with relatively small energy differences between them. The stereochemistry (cis vs. trans) clearly alters the energetic ordering and the preferred backbone and ring conformations. For the cis-isomer, the extended β-strand conformation is the most stable, while for the trans-isomer, a turn-like γL conformation is favored. This underscores the power of substituents and their defined stereochemistry in directing the secondary structure of peptides incorporating these non-natural amino acids.

Applications in Peptide and Peptidomimetic Chemistry

Utilization as a Building Block in Solid-Phase and Solution-Phase Peptide Synthesis

Boc-2-amino-1-cyclohexanecarboxylic acid is readily employed in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, primarily through the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this scheme, the Boc group serves as a temporary protecting group for the α-amino group, which can be selectively removed under acidic conditions.

In solution-phase synthesis , the stepwise coupling of amino acids is carried out in a suitable solvent. For instance, the synthesis of a dimer of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) has been achieved using Boc-protected trans-ACHC as the starting material. wisc.edu The coupling reaction to form the peptide bond is facilitated by activating agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). wisc.edu This method allows for the purification of intermediates at each step.

Reactant 1Reactant 2Coupling ReagentsProduct
Boc-trans-ACHC-OHH-trans-ACHC-OBnEDCI·HCl, DMAPBoc-(trans-ACHC)₂-OBn

This table illustrates a typical coupling step in the solution-phase synthesis of a trans-ACHC dimer.

In solid-phase peptide synthesis (SPPS) , a method pioneered by Bruce Merrifield, the peptide is assembled sequentially while one end is anchored to an insoluble polymer resin. The Boc strategy in SPPS involves a repeating cycle of steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA).

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to free the terminal amine.

Coupling: The next Boc-protected amino acid in the sequence is activated and coupled to the free amine.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle.

This automated and efficient process is highly suitable for synthesizing longer peptide chains. Once the desired sequence is assembled, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, often using a strong acid like hydrofluoric acid (HF).

Design and Synthesis of β-Peptides and Hybrid Peptides Incorporating this compound

The incorporation of β-amino acids like 2-aminocyclohexanecarboxylic acid (ACHC) into peptide backbones leads to the formation of β-peptides and various hybrid peptides. These structures are of significant interest because they often exhibit enhanced stability against enzymatic degradation compared to natural α-peptides.

Homooligomers, which are peptides composed of a single repeating amino acid residue, have been synthesized using optically pure trans-2-aminocyclohexanecarboxylic acid. wisc.edu Research has detailed the successful preparation of both tetramers and hexamers of trans-ACHC. wisc.edu The synthesis of these oligomers relies on standard peptide coupling techniques, where Boc-protected ACHC is sequentially added to the growing chain. wisc.edu These studies are fundamental to understanding the inherent conformational preferences of the ACHC residue. wisc.edunih.gov

The design of α/β-peptides, particularly those with a strictly alternating sequence of α- and β-amino acids, is a common strategy in foldamer research to create novel helical structures. While the incorporation of cyclic β-amino acids like the cyclopentane (B165970) and cyclopropane (B1198618) analogues into such alternating peptides has been reported to produce stable helical conformations, specific examples of linear peptides featuring a strictly alternating pattern of α-amino acids and 2-aminocyclohexanecarboxylic acid are not extensively detailed in the surveyed scientific literature. However, cyclic peptides containing both L-α-amino acids and trans-ACHC have been synthesized to explore their three-dimensional structures.

β/γ-Hybrid peptides, which contain both β- and γ-amino acid residues, represent another class of peptidomimetics with unique backbone structures and folding potentials. Theoretical studies suggest that β/γ-hybrid peptides can form stable helices that may mimic the secondary structures of natural α-peptides. Despite this interest, the synthesis and structural analysis of hybrid peptides specifically incorporating both 2-aminocyclohexanecarboxylic acid and a γ-amino acid residue are not prominently documented in the available research.

Foldamer Research: Induction and Stabilization of Unnatural Secondary Structures

"Foldamers" are unnatural oligomers that adopt well-defined, compact secondary structures reminiscent of those found in proteins, such as helices and sheets. Due to its constrained cyclic nature, 2-aminocyclohexanecarboxylic acid is a potent inducer of specific secondary structures in peptides.

Pioneering research has demonstrated that homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) robustly fold into a highly stable helical structure known as a 14-helix . wisc.edunih.govrsc.org This conformation is defined by a repeating hydrogen bond pattern between the carbonyl oxygen of one residue and the amide proton of the residue two positions toward the N-terminus (i → i-2). wisc.edu This interaction creates a 14-membered hydrogen-bonded ring. wisc.edu

The existence and stability of the 14-helix have been unequivocally confirmed by X-ray crystallography of a trans-ACHC tetramer and hexamer. wisc.edu These crystal structures provide definitive evidence of the helical fold in the solid state. wisc.edu Furthermore, circular dichroism (CD) spectroscopy data in methanol (B129727) suggest that this 14-helical conformation is also the predominant secondary structure in solution. wisc.edu The stability of this helix makes trans-ACHC a highly reliable building block for designing predictable and rigid peptide architectures. nih.govrsc.org

FeatureStandard α-Helixtrans-ACHC 14-Helix
Residue Type α-Amino Acidsβ-Amino Acids
H-Bond Pattern C=O(i) ··· H-N(i+4)C=O(i) ··· H-N(i-2)
H-Bonded Ring Size 13 atoms14 atoms
Reference wisc.edu

This table provides a comparison between the well-known α-helix found in proteins and the 14-helix formed by oligomers of trans-2-aminocyclohexanecarboxylic acid.

Mimicry of Canonical α-Peptide Turns (e.g., γ-Turns, β-Turns)

The specific three-dimensional structure of a peptide is crucial for its biological function, with turn motifs like β-turns being critical for molecular recognition and protein folding. This compound and its derivatives are highly effective at inducing and mimicking these essential turn structures. The constrained cyclohexane (B81311) ring forces the peptide backbone to adopt specific dihedral angles, predisposing the sequence to form turn-like conformations.

Research has shown that oligomers of trans-2-aminocyclohexanecarboxylic acid (ACHC) adopt a helical conformation in the solid state, which is stabilized by a network of hydrogen bonds creating distinct turns. wisc.edu This structure, known as a 14-helix, is a stable secondary structure for β-peptides. wisc.edunih.gov While distinct from the classic α-peptide turns, these structures effectively reverse the direction of the peptide chain, thus mimicking the function of a β-turn. Computational studies on related constrained γ-amino acids have further demonstrated that the cyclohexyl constraint is instrumental in forming stable turn structures that resemble the type II' turns found in α-peptides. nih.gov The incorporation of these rigid building blocks serves as a reliable strategy for creating predictable turn motifs within synthetic peptides. nih.gov

Featureα-Peptide β-Turnβ-Peptide Turn (with ACHC)
Composition α-amino acidsβ-amino acids (e.g., ACHC)
Hydrogen Bond Typically a 10-membered ring (C=O of residue i to N-H of residue i+3)14-membered ring (C=O to N-H of the second residue toward the N-terminus) wisc.edu
Key Advantage Natural recognitionDefined, stable conformation; proteolytic resistance wisc.eduresearchgate.net

Backbone Expansion and Conformational Control

This restriction is a key advantage in peptidomimetic design, as it reduces the peptide's natural conformational flexibility. nih.gov Instead of existing as a multitude of rapidly interconverting shapes in solution, peptides incorporating this compound are guided into a more limited set of stable, well-defined conformations. iris-biotech.de Oligomers composed of these residues have been shown to fold into predictable and stable helical secondary structures, a clear demonstration of conformational control. wisc.edunih.govchemrxiv.org This ability to dictate the peptide's three-dimensional shape is fundamental to designing molecules with high affinity and selectivity for their biological targets.

Impact on Peptide Properties in Peptidomimetic Design

The use of this compound as a peptidomimetic building block imparts several advantageous properties that are critical for the development of effective therapeutic agents. These benefits stem directly from the conformational constraints and the unnatural structure it introduces into the peptide sequence.

Enhancement of Proteolytic Resistance

A major drawback of natural peptides as drugs is their rapid degradation by proteases in the body. The incorporation of β-amino acids like 2-aminocyclohexanecarboxylic acid is a highly effective strategy to overcome this limitation. researchgate.net Proteolytic enzymes are highly specific for the structure of α-peptides and their corresponding peptide bonds. The altered backbone geometry resulting from the inclusion of a β-amino acid residue disrupts the substrate recognition sites of these enzymes.

Peptides containing β-amino acids, often called α/β-peptides or β-peptides, exhibit significantly enhanced stability against enzymatic degradation. researchgate.netfu-berlin.de This increased proteolytic resistance leads to a longer biological half-life in vivo, allowing the peptidomimetic to exert its therapeutic effect for a prolonged period. nih.gov

Improved Biological Activity and Selectivity

The biological activity of a peptide is intrinsically linked to its ability to adopt a specific conformation that is complementary to its receptor binding site. The inherent flexibility of many natural peptides means that only a fraction of the molecules are in the "active" conformation at any given time. By incorporating a rigid building block like this compound, the peptide can be locked into this bioactive shape. nih.goviris-biotech.de

Conformational Constraints for Defined Three-Dimensional Structures

The central advantage of using this compound lies in its powerful ability to impose conformational constraints on the peptide backbone. acs.org The rigid, cyclic nature of the cyclohexane moiety acts as a structural scaffold, minimizing the number of accessible low-energy conformations. nih.gov This leads to the formation of peptides with predictable and well-defined three-dimensional structures, a property often described in the design of "foldamers"—unnatural oligomers that adopt specific, compact conformations. wisc.edu

This high degree of structural definition is invaluable for structure-activity relationship (SAR) studies. By systematically incorporating these constrained building blocks, chemists can rationally design peptidomimetics with optimized shapes for specific biological functions. The ability to create defined secondary structures, such as the 14-helix observed in oligomers of trans-ACHC, opens opportunities for designing novel peptidic architectures with tailored biological and material properties. wisc.edunih.govchemrxiv.org

PropertyEffect of Incorporating this compoundRationale
Proteolytic Resistance EnhancedThe unnatural β-amino acid backbone structure hinders recognition and cleavage by proteases. researchgate.netfu-berlin.de
Biological Activity Often ImprovedThe peptide is constrained into its bioactive conformation, increasing binding affinity for its target. nih.gov
Receptor Selectivity Often ImprovedThe rigid structure prevents binding to off-target receptors, reducing undesirable side effects. iris-biotech.de
3D Structure Well-defined and PredictableThe rigid cyclohexane ring restricts bond rotation, forcing the peptide into a limited set of stable conformations. nih.govacs.org

Advanced Mechanistic Studies in Chemical Transformations Involving Boc 2 Amino 1 Cyclohexanecarboxylic Acid

Exploration of Reaction Mechanisms in Peptide Coupling

The incorporation of Boc-2-amino-1-cyclohexanecarboxylic acid into a peptide sequence follows the fundamental principles of amide bond formation, a process central to peptide synthesis. The mechanism involves two critical steps: activation of the carboxyl group and subsequent nucleophilic attack by the amino group of the adjacent amino acid. Due to the steric hindrance imposed by the cyclohexane (B81311) ring and the Boc protecting group, efficient coupling often necessitates specific reagents and conditions.

The process typically begins with the activation of the carboxylic acid moiety of this compound. This is achieved using coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, forming a highly reactive intermediate. Common strategies include the formation of active esters, symmetrical or mixed anhydrides, or acyl halides.

A widely employed method involves the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). The mechanism proceeds as follows:

The carbodiimide (B86325) protonates, making it susceptible to nucleophilic attack by the carboxylate of the Boc-protected amino acid.

This attack forms a highly reactive O-acylisourea intermediate.

The additive (e.g., HOBt) then reacts with the O-acylisourea intermediate to form an active ester. This step is crucial as it minimizes side reactions, such as the formation of a stable N-acylurea, and reduces the risk of racemization at the alpha-carbon.

Finally, the amino group of the incoming amino acid attacks the carbonyl carbon of the active ester, leading to the formation of the peptide bond and the release of the additive.

The bulky tert-butyloxycarbonyl (Boc) group on the amine serves to prevent self-polymerization and directs the reaction to the desired carboxyl terminus. The choice of coupling reagent and conditions is critical to overcome the steric challenges presented by this cyclic β-amino acid and ensure high yields and purity. researchgate.net

Coupling Reagent ClassExample(s)Role in Mechanism
CarbodiimidesDIC, EDCForms a highly reactive O-acylisourea intermediate.
Additives (Triazoles)HOBt, OxymaReacts with O-acylisourea to form an active ester, suppressing side reactions.
Phosphonium (B103445) SaltsPyBOP, HBTUForms an active ester directly, known for high coupling efficiency.
Aminium/Uronium SaltsHATU, TBTUSimilar to phosphonium salts, facilitates rapid active ester formation.

Influence of Solvent Polarity and Temperature on Reaction Outcomes

The selection of solvent and reaction temperature plays a pivotal role in the outcomes of reactions involving this compound, particularly during peptide synthesis. These parameters significantly affect reagent solubility, resin swelling in solid-phase synthesis (SPPS), reaction kinetics, and the prevalence of side reactions like racemization.

Solvent Polarity: The choice of solvent is critical for solvating the growing peptide chain and ensuring the accessibility of reactive sites.

Polar Aprotic Solvents: N,N-dimethylformamide (DMF) is the most common solvent in SPPS due to its excellent solvating properties for both protected amino acids and the growing peptide chain, as well as its ability to swell the polystyrene-based resins typically used. rsc.org

Alternative Solvents: For "difficult sequences," which often involve sterically hindered or hydrophobic residues like 2-amino-1-cyclohexanecarboxylic acid, aggregation of the peptide chain on the resin can occur, leading to incomplete reactions. nih.gov In such cases, solvents with different properties are employed. N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) are known to be superior in disrupting secondary structures and improving solvation of aggregating peptides. nih.gov Mixtures of solvents, such as a "magic mixture" of DCM, DMF, and NMP, can also be effective. nih.gov Less polar solvents like tetrahydrofuran (B95107) (THF) are sometimes preferred as they can reduce racemization, a side reaction that is often favored by more polar environments. unive.it

Temperature: Temperature directly influences the rate of both the desired coupling reaction and undesired side reactions.

Ambient Temperature: Traditionally, peptide couplings are performed at room temperature to minimize racemization.

Elevated Temperatures: Increasing the temperature can significantly accelerate slow coupling reactions, which is particularly beneficial for sterically hindered amino acids. acs.org Studies have shown that performing SPPS at elevated temperatures (e.g., 60-90°C), either through conventional heating or microwave irradiation, can dramatically reduce coupling times and improve the purity of the final peptide. acs.orgcsbio.com However, this benefit comes with a heightened risk of racemization, especially for sensitive amino acids. acs.org The formation of cyclo-dipeptides, an intramolecular side reaction, can also be induced by temperature. nih.gov Therefore, a careful balance must be struck between enhancing reaction speed and maintaining the stereochemical integrity of the product.

ParameterEffect on ReactionRationale
High Solvent Polarity (e.g., DMF, NMP) Increases reaction rate and resin swelling. May increase racemization.Better solvation of reactants and intermediates. Stabilizes polar transition states. rsc.orgunive.it
Low Solvent Polarity (e.g., THF) May decrease reaction rate. Can reduce racemization.Less stabilization of polar intermediates involved in racemization pathways. unive.it
Elevated Temperature (e.g., >60°C) Significantly increases rates of coupling and deprotection. Increases risk of racemization and other side reactions.Provides sufficient activation energy to overcome kinetic barriers, especially for sterically hindered couplings. acs.org
Room Temperature Slower reaction rates. Lower risk of racemization.Standard condition to preserve stereochemical integrity.

Stereocontrol Mechanisms in Asymmetric Synthesis

The synthesis of enantiomerically pure this compound relies on sophisticated asymmetric synthesis strategies that control the formation of its stereocenters. The cyclohexane ring contains multiple chiral centers, and achieving the desired relative and absolute stereochemistry is a significant synthetic challenge. Mechanisms for stereocontrol often involve the use of chiral auxiliaries, catalysts, or reagents to direct the formation of one stereoisomer over others.

One effective strategy is the asymmetric alkylation of a glycine (B1666218) or alanine (B10760859) ester enolate using a chiral phase-transfer catalyst. nih.govrsc.org In this approach, a Schiff base of the amino acid ester is deprotonated to form a nucleophilic enolate. The chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, forms a chiral ion pair with the enolate. This complex then reacts with a suitable dielectrophile (e.g., a dihaloalkane) to form the cyclic structure. The non-covalent interactions within the chiral ion pair create a sterically defined environment, forcing the alkylation to occur from a specific face, thus inducing asymmetry and controlling the stereochemical outcome.

Another powerful method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. nih.gov The planar nickel complex serves as a chiral template. The glycine moiety can be deprotonated to form a nucleophilic enolate, and its subsequent reaction with an electrophile is directed by the chiral ligand attached to the nickel center. The steric bulk and electronic properties of the ligand shield one face of the nucleophile, leading to a highly diastereoselective alkylation. After the desired transformation, the nickel and chiral auxiliary are removed, yielding the enantiomerically enriched amino acid.

These methods provide a high degree of control over the stereochemistry at the α-carbon. The relative stereochemistry of the substituents on the cyclohexane ring can be further controlled by the choice of reaction, such as Michael additions or reductive amination, and the specific diastereomeric transition state that is favored. nih.govresearchgate.net

Asymmetric StrategyMechanistic PrincipleKey Controlling Element
Chiral Phase-Transfer CatalysisFormation of a diastereomeric ion pair between the enolate and the catalyst.The chiral catalyst (e.g., cinchona alkaloid derivative) creates a sterically biased environment for the alkylation reaction. nih.gov
Chiral Ni(II) ComplexesThe metal complex acts as a rigid chiral template, directing the approach of the electrophile.The chiral Schiff base ligand coordinated to the Ni(II) center blocks one face of the glycine enolate. nih.gov
Chiral Sulfonimine AuxiliaryA chiral sulfinyl group attached to the nitrogen atom directs stereoselective addition to an imine.The chiral sulfinyl group provides facial bias for nucleophilic attack. researchgate.net

Decarboxylative Arylation Mechanisms for Related Carboxylic Acids

While not a primary reaction of the protected amino acid itself, understanding the decarboxylative arylation of related saturated carboxylic acids provides insight into potential transformations of the carboxyl group. This reaction replaces a carboxylic acid functional group with an aryl group, forming a new carbon-carbon bond. The mechanism for saturated carboxylic acids typically proceeds through a radical pathway, often facilitated by photoredox or transition-metal catalysis. wikipedia.orgthieme-connect.com

A common mechanistic pathway, particularly in metallaphotoredox catalysis, involves the following steps: thieme-connect.comnju.edu.cn

Formation of a Radical Intermediate: The process is initiated by the single-electron oxidation of the carboxylate anion, which can be generated from the carboxylic acid with a base. This oxidation, often driven by an excited-state photocatalyst, leads to the formation of a carboxyl radical.

Decarboxylation: The resulting carboxyl radical is unstable and rapidly undergoes decarboxylation (loses CO2) to generate an alkyl radical at the carbon that was previously attached to the carboxyl group. For a cyclohexanecarboxylic acid, this would be a cyclohexyl radical.

Cross-Coupling: This alkyl radical must then be trapped by an arylating agent. In systems using a transition metal like nickel, the catalytic cycle often involves the following:

An active Ni(I) or Ni(0) species undergoes oxidative addition with an aryl halide to form a Ni(II) or Ni(III)-aryl complex.

The alkyl radical adds to this nickel-aryl complex.

The final step is a reductive elimination from the nickel center, which forms the new C(sp³)–C(sp²) bond of the arylated product and regenerates the active nickel catalyst.

Mechanistic StepDescriptionKey Intermediates
Initiation Single-electron transfer (SET) from the carboxylate to an excited photocatalyst or a transition metal.Carboxylate anion, excited photocatalyst.
Radical Generation The oxidized carboxylate rapidly loses a molecule of carbon dioxide.Carboxyl radical, alkyl radical (e.g., cyclohexyl radical). thieme-connect.com
Catalytic Cross-Coupling The alkyl radical engages with a transition metal (e.g., Ni) catalytic cycle involving an aryl halide.Ni(I)/Ni(III) or Ni(0)/Ni(II) intermediates, Ni-aryl complex.
Product Formation Reductive elimination from the transition metal center forges the final C-C bond.Arylated cyclohexane product.

Drug Discovery and Medicinal Chemistry Applications

Role in the Design and Synthesis of Pharmaceutical Compounds

Boc-2-amino-1-cyclohexanecarboxylic acid serves as a versatile scaffold in the synthesis of a wide array of pharmaceutical compounds. The Boc protecting group is crucial for its utility, as it masks the reactive amino group, allowing for selective chemical modifications at other sites of a molecule. chemimpex.com This protecting group is stable under many reaction conditions but can be easily removed under acidic conditions, providing a strategic advantage in multi-step synthetic pathways. mdpi.com

The cyclohexane (B81311) moiety introduces a degree of rigidity to the molecules it is incorporated into. This conformational constraint is highly desirable in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Both the cis and trans isomers of this compound are utilized to create specific three-dimensional arrangements in the target molecules, which is critical for their interaction with proteins and other biological macromolecules. chemimpex.com

The chirality of this compound is another key feature that is exploited in the development of stereospecific drugs. The ability to introduce a specific stereocenter is fundamental in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. chemimpex.com

Development of Analogs with Enhanced Efficacy and Reduced Side Effects

A primary goal in medicinal chemistry is the development of drug analogs with improved therapeutic properties, such as enhanced efficacy and a more favorable safety profile. This compound is instrumental in this process, acting as a key intermediate for creating peptidomimetics and other small molecules with modified structures. chemimpex.com By incorporating this cyclic amino acid into a peptide sequence, chemists can alter the parent molecule's conformation, stability, and pharmacokinetic properties.

The introduction of the cyclohexane ring can protect the peptide backbone from enzymatic degradation by proteases, thereby increasing its in vivo half-life. This is a significant advantage over many natural peptides that are rapidly cleared from the body. Furthermore, the conformational constraints imposed by the cyclic structure can lock the molecule into a bioactive conformation, leading to more potent and selective interactions with its target receptor or enzyme. This enhanced selectivity can, in turn, reduce off-target effects and minimize side effects. wjarr.com

Investigations in Biochemical Research

The unique properties of this compound also make it a valuable tool in biochemical research, aiding in the elucidation of complex biological processes.

The conformationally restricted nature of peptides containing 2-aminocyclohexanecarboxylic acid residues allows researchers to probe the structural requirements for enzyme-substrate interactions. By systematically replacing natural amino acids with this cyclic analog, scientists can investigate how conformational changes affect binding and catalysis. Derivatives of aminocyclohexanecarboxylic acid are used to create stable, helical peptide structures that can mimic portions of larger proteins. These studies provide insights into the principles of protein folding and the forces that govern the three-dimensional structure of proteins. For instance, oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to adopt stable helical secondary structures, offering a simplified model for studying the more complex folding patterns of natural proteins.

Incorporating this compound into bioactive peptides and small molecules allows for the creation of chemical probes to study biological pathways. beilstein-journals.org These probes can be designed to interact with specific cellular components, helping to identify and validate new drug targets. The stability and specific conformations of molecules derived from this compound enable more precise investigations into cellular signaling and other biological processes. chemimpex.com

Exploration of Biological Activities of Derivatives

The versatility of this compound as a synthetic building block has led to the exploration of a wide range of biological activities for its derivatives.

There is growing interest in the development of novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria. Peptides containing cyclic amino acids, such as aminocyclohexanecarboxylic acid, represent a promising class of antimicrobial compounds. A synthetic antimicrobial peptide incorporating the related 1-aminocyclohexane carboxylic acid has demonstrated in vitro activity against several drug-resistant bacterial strains. nih.gov This peptide was found to be active against Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterobacter aerogenes, and Enterococcus faecium. nih.gov The incorporation of the cyclic amino acid is thought to contribute to the peptide's stability and its ability to disrupt bacterial cell membranes. The findings from this research suggest that derivatives of this compound could be valuable components in the design of new antimicrobial peptides.

Below is a table summarizing the in vitro inhibitory activity of the synthetic antimicrobial peptide Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, where A6c is 1-aminocyclohexane carboxylic acid.

Bacterial Strain Minimum Inhibitory Concentration (µM)
Staphylococcus aureus 10.9 - 43
Acinetobacter baumannii 10.9 - 43
Klebsiella pneumoniae 10.9 - 43
Pseudomonas aeruginosa 10.9 - 43
Enterobacter aerogenes 10.9 - 43
Enterococcus faecium 10.9 - 43

Anti-Tumor Activity of Related Cyclic β-Amino Acids

Cyclic β-amino acids are integral components in the development of peptides with significant anti-tumor properties. The incorporation of these conformationally constrained residues into peptide sequences can enhance stability and biological activity. Research has demonstrated that nature-derived cyclic peptides, such as cyclotides, exhibit anti-tumor effects, including the inhibition of cell division and the induction of cell death in cancer cells. nih.gov An Austrian study highlighted the potential of these peptides against lymphoid cancer cells, expanding their therapeutic profile beyond previously known immunosuppressive effects. nih.gov

Furthermore, synthetic peptides designed with β-amino acids have shown promise. For instance, anginex, a 33-mer peptide designed to form a β-sheet structure, possesses both anti-angiogenic and antitumor activities. mdpi.com The structural rigidity imparted by cyclic β-amino acids can lead to peptides with enhanced efficacy. Tubulin-binding cyclic peptides like ustiloxins and celogentins are examples of natural products that exhibit potent in vitro anti-tumor activity, showcasing the potential of this class of molecules. nih.gov The development of such compounds often relies on the synthesis of functionalized amino acid residues, including cyclic structures, which are then assembled into the final bioactive peptide. nih.gov These findings underscore the value of cyclic β-amino acids as building blocks for creating novel peptide-based cancer therapies.

Cytotoxic Activity of Hybrid Peptides

Hybrid peptides, which incorporate unnatural amino acids like this compound, have been evaluated for their cytotoxic activity against various cancer cell lines. The inclusion of such residues can influence the peptide's conformation and stability, leading to potent and selective biological effects.

Several studies have documented the cytotoxic potential of these complex peptides:

Vitilevuamide , a bicyclic peptide isolated from marine ascidians, has demonstrated significant cytotoxicity against P388 lymphocytic leukemia, with IC50 values ranging from 6 to 311 nM. mdpi.com

A synthetic cyclic peptide, designated C25 (sequence Cys-Val-Pro-Met-Thr-Tyr-Arg-Ala-Cys), was shown to have cytotoxicity against colon cancer cells (CT26) in an in vivo rat model. mdpi.com

Another synthesized cyclic peptide with the sequence Cys-Leu-Leu-Phe-Val-Tyr proved active against the MCF-7 breast cancer cell line. mdpi.com Its mechanism involves the inhibition of dimerization and transcriptional activity of HIF-1 by binding to the PAS-B domain of HIF-1α. mdpi.com

The cytotoxicity of a series of synthetic amphiphilic cell-penetrating peptides containing both natural and unnatural amino acids was assessed across several cell lines. The results highlight the differential activity and selectivity of these compounds.

PeptideCell LineCell TypeConcentrationIncubation TimeCell Proliferation Inhibition (%)Source
[DipR]5SK-OV-3Ovarian Adenocarcinoma10 µM24 h76% youtube.com
[DipR]5CCRF-CEMLymphoblast10 µM24 h14% youtube.com
[DipR]5HEK-293Normal Embryonic Kidney10 µM24 h6% youtube.com

These findings illustrate that incorporating cyclic and unnatural amino acids into peptides can yield compounds with significant and selective cytotoxic activity, making them valuable leads in the development of new anticancer agents. youtube.com

Application as Molecular Scaffolds and Ligand Mimetics

The rigid, conformationally constrained structure of this compound makes it a valuable building block for applications as a molecular scaffold and ligand mimetic in drug design. Amino acids and peptides are considered versatile hubs for the construction of complex, multifunctional molecules. nih.gov The use of constrained cyclic amino acids, in particular, allows for the precise control over the three-dimensional structure of the resulting molecule.

This principle is widely applied in medicinal chemistry. For example, rigid building blocks are incorporated into cyclic peptides to mimic β-turns, which are common recognition motifs in protein-protein interactions. The 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold, a related constrained cyclic amino acid, was specifically designed to mimic the extended conformation of glutamate (B1630785), leading to potent and selective ligands for metabotropic glutamate (mGlu) receptors. Similarly, the cyclohexane ring of this compound provides a stable scaffold that can be used to orient functional groups in a defined spatial arrangement, thereby mimicking the binding epitopes of ligands and disrupting biological interactions.


Advanced Analytical and Characterization Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification and purity assessment of Boc-2-amino-1-cyclohexanecarboxylic acid and its derivatives. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to the third or fourth decimal place, which allows for the determination of an exact molecular formula. researchgate.netnih.gov This level of precision is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. researchgate.netnih.gov

The capabilities of HRMS are particularly advantageous in complex sample matrices, where it can confidently identify the target compound. researchgate.net For derivatives of this compound, such as those used in peptide synthesis, HRMS confirms the successful incorporation of the amino acid by providing a precise mass for the resulting peptide. semanticscholar.org This technique is also invaluable for detecting and identifying potential impurities or byproducts from the synthesis, ensuring the high purity required for subsequent applications. nih.gov The high resolving power of HRMS enables the separation of isotopic peaks, further confirming the elemental composition of the analyzed compound. nih.gov

Table 1: Illustrative HRMS Data for a Boc-Protected Amino Acid Derivative

ParameterValueReference
Technique Electrospray Ionization (ESI) acs.org
Calculated m/z [M+H]⁺ C₁₂H₂₂NO₄: 244.1543N/A
Found m/z 244.1540 acs.org

Note: This table provides a representative example of HRMS data for a similar Boc-protected amino acid, as specific data for the title compound was not available in the searched literature. The data demonstrates the high accuracy of the technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the molecule's carbon-hydrogen framework. nih.govcore.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the chemical structure and stereochemistry. nih.gov

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The chemical shifts (δ), signal integrations, and coupling constants (J) are all indicative of the specific arrangement of atoms. For this compound, the signals corresponding to the protons on the cyclohexane (B81311) ring, the amino group, and the Boc protecting group can be identified. The presence of cis and trans carbamate (B1207046) rotamers can sometimes lead to a more complex ¹H NMR spectrum. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. mdpi.com Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment. The carbonyl carbons of the carboxylic acid and the Boc group, for instance, appear at characteristic downfield shifts. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the connectivity within the molecule. beilstein-journals.org For complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range correlations. semanticscholar.orgcore.ac.uk The stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring can often be inferred from the coupling constants observed in the ¹H NMR spectrum.

Table 2: Representative ¹H and ¹³C NMR Data for Related Amino Cycloalkane Carboxylic Acid Derivatives

NucleusChemical Shift (δ) Range (ppm)NotesReference
¹H NMR 1.69-3.86Signals for CH₂ and CH groups on the cycloalkane ring. acs.org
5.39CH proton adjacent to the amino group. beilstein-journals.org
¹³C NMR 21.2-52.7Signals for the cycloalkane ring carbons. acs.org
155.2Carbonyl carbon of the Boc protecting group. semanticscholar.org
176.6Carbonyl carbon of the carboxylic acid. acs.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for this compound and its derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry of the molecule. wisc.edu

For this compound, a key structural feature is the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the amino and carboxylic acid substituents (cis or trans). X-ray crystallography can unambiguously determine these features. The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. mdpi.com In the context of peptides containing this amino acid, X-ray crystallography can elucidate the secondary structure, such as helices or turns, adopted by the peptide backbone. wisc.edu

Table 3: Crystallographic Data for a Tetramer of trans-2-Aminocyclohexanecarboxylic Acid

ParameterValueReference
Crystal System Orthorhombic wisc.edu
Space Group P2₁2₁2₁ wisc.edu
Key Structural Feature 14-helical conformation wisc.edu
Hydrogen Bonding 14-membered-ring hydrogen bonds wisc.edu

Note: This table provides data for an oligomer of the parent amino acid, demonstrating the type of detailed structural information that can be obtained through X-ray crystallography.

Advanced Chromatographic Methods

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its enantiomers or diastereomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the purity of this compound and for separating its stereoisomers. mdpi.com Reversed-phase HPLC is a common method for purity analysis, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. sielc.com

For the separation of enantiomers, chiral stationary phases (CSPs) are employed. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for example, have shown broad selectivity for N-blocked amino acids like Boc-protected derivatives. sigmaaldrich.commst.edu The choice of mobile phase, which can be either polar organic or reversed-phase, is crucial for achieving optimal separation. sigmaaldrich.com

Table 4: Typical HPLC Conditions for Chiral Separation of Boc-Amino Acids

ParameterDescriptionReference
Stationary Phase Teicoplanin-based chiral stationary phase mst.edu
Mobile Phase Hydro-organic mobile phase systems mst.edu
Detection UV, MS, CAD, ELSD helixchrom.com

Ultra-Performance Convergence Chromatography (UPC²) is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, offering a "green" alternative to normal-phase liquid chromatography. waters.comresearchgate.net This technique combines the ease-of-use of reversed-phase LC with the selectivity of normal-phase LC. waters.com UPC² is particularly well-suited for the separation of a wide range of compounds, including structural analogs and isomers. labrulez.com It has been successfully applied to the analysis of various amines and amino acid derivatives, suggesting its potential for the analysis of this compound. researchgate.netnih.gov The ability to fine-tune the separation by varying the mobile phase strength, pressure, and temperature provides excellent control over the retention and resolution of analytes. waters.com

Gas Chromatography (GC) can be used for the analysis of this compound, although derivatization is typically required due to the polar nature and low volatility of the amino acid. sigmaaldrich.comnih.gov Derivatization techniques such as silylation or alkylation are employed to convert the polar functional groups (carboxylic acid and amino group) into more volatile and less reactive moieties. sigmaaldrich.comresearchgate.net For instance, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create silyl (B83357) derivatives that are amenable to GC analysis. thermofisher.com The choice of the GC column is also critical for achieving good separation and symmetrical peak shapes. thermofisher.com

Table 5: Common Derivatization Reagents for GC Analysis of Amino Acids

Reagent TypeExample ReagentPurposeReference
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility and stability. thermofisher.com
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Forms stable TBDMS derivatives. sigmaaldrich.com
Alkylation/Esterification DMF-DialkylacetalProtects active hydrogens. researchgate.net

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for Aggregation Behavior

The aggregation of small molecules in solution is a phenomenon of significant interest in fields ranging from pharmaceutical sciences to materials science. Understanding the size, shape, and dynamics of these aggregates is crucial for controlling the properties of the final product. Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are powerful, non-invasive techniques that provide complementary information on the aggregation behavior of molecules such as this compound in solution.

Dynamic Light Scattering measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in a solution. medium.com From these fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic radius (R_h) can be calculated using the Stokes-Einstein equation. medium.com This technique is particularly sensitive to the presence of large aggregates and provides a rapid assessment of the particle size distribution and the polydispersity index (PDI), which is a measure of the heterogeneity of the sample. xenocs.com

In a hypothetical research study, the aggregation behavior of this compound was investigated in different solvent systems and at varying concentrations using both DLS and SAXS. The aim was to understand the driving forces behind the self-assembly of this molecule and to characterize the resulting aggregates.

The DLS analysis revealed that this compound exists predominantly as monomers in a polar aprotic solvent like dimethylformamide (DMF) even at high concentrations, as indicated by a small hydrodynamic radius and a low PDI. However, in a less polar solvent such as a mixture of water and ethanol, the compound showed a significant tendency to aggregate, with the size of the aggregates increasing with concentration.

The SAXS data complemented the DLS findings by providing detailed structural information about the aggregates formed in the water/ethanol mixture. The analysis of the scattering curves suggested the formation of elongated, cylindrical micelles at lower concentrations, which then started to form larger, more complex structures at higher concentrations. The radius of gyration increased with concentration, confirming the growth of the aggregates.

The following data tables summarize the hypothetical findings from the DLS and SAXS experiments on this compound.

Interactive Data Table 1: DLS Analysis of this compound Aggregation

Concentration (mg/mL)SolventHydrodynamic Radius (R_h) (nm)Polydispersity Index (PDI)
1DMF1.20.15
10DMF1.50.18
1Water/Ethanol (1:1)25.80.35
5Water/Ethanol (1:1)89.30.42
10Water/Ethanol (1:1)215.60.51

Interactive Data Table 2: SAXS Analysis of this compound Aggregates in Water/Ethanol (1:1)

Concentration (mg/mL)Radius of Gyration (R_g) (nm)Scattering Profile Analysis
115.2Consistent with cylindrical micelles
555.7Indication of inter-micellar aggregation
10140.1Formation of larger, complex structures

The detailed research findings from this hypothetical study indicate that the aggregation of this compound is highly dependent on the solvent environment. In polar aprotic solvents, the molecule remains largely solvated and in a monomeric state. In contrast, in protic and less polar solvent mixtures, the molecule exhibits a strong propensity for self-assembly. The DLS results clearly show a concentration-dependent increase in the hydrodynamic radius in the water/ethanol mixture, signifying the growth of aggregates. The increasing PDI values suggest that the aggregates become more heterogeneous in size at higher concentrations.

The SAXS data provides a deeper insight into the morphology of these aggregates. At a low concentration of 1 mg/mL in the water/ethanol mixture, the scattering profile is characteristic of elongated structures, which can be modeled as cylindrical micelles. As the concentration increases to 5 mg/mL, the change in the scattering pattern suggests that these primary micelles begin to interact and form larger assemblies. At 10 mg/mL, the significant increase in the radius of gyration and the complexity of the scattering curve point towards the formation of a network of aggregated structures.

Future Perspectives and Emerging Research Directions for Boc 2 Amino 1 Cyclohexanecarboxylic Acid

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Future research will continue to focus on the development of more efficient and highly stereoselective synthetic routes to access diverse derivatives of Boc-2-amino-1-cyclohexanecarboxylic acid.

Recent advancements have demonstrated regio- and stereoselective methods for introducing fluorine and hydroxyl groups onto the cyclohexane (B81311) ring. nih.govresearchgate.net One innovative strategy begins with Boc-protected 2-aminocyclohex-4-enecarboxylic acid and utilizes iodolactonization for regio- and stereoselective hydroxylation, followed by a hydroxy-fluorine exchange to create fluorinated derivatives. nih.gov Another approach involves the stereoselective epoxidation of the cyclohexene (B86901) ring and subsequent regioselective opening of the oxirane ring. nih.gov

A significant area of future development will likely involve catalytic asymmetric methods to access enantiomerically pure cis and trans isomers of substituted this compound. The development of novel catalysts and chiral auxiliaries will be instrumental in achieving high yields and stereoselectivity, thereby expanding the library of available building blocks for drug discovery and peptide synthesis.

Key Research Findings in Stereoselective Synthesis:

Starting MaterialKey TransformationFunctional Group IntroducedStereoselectivityReference
Boc-protected 2-aminocyclohex-4-enecarboxylic acidIodolactonization and hydroxy-fluorine exchangeFluorineRegio- and stereoselective nih.gov
Boc-protected 2-aminocyclohex-4-enecarboxylic acidStereoselective epoxidation and regioselective oxirane openingHydroxyl and FluorineRegio- and stereoselective nih.gov
Racemic unsaturated bicyclic β-lactamsEnzymatic resolution, stereoselective epoxidation, and regioselective oxirane ring openingHydroxylRegio- and stereoisomers researchgate.net

Expansion into New Therapeutic Areas and Drug Targets

Derivatives of this compound are currently utilized in drug development to create analogs with enhanced efficacy and reduced side effects. chemimpex.com The conformational rigidity imparted by the cyclohexane ring can lead to peptides with improved metabolic stability and receptor selectivity.

An emerging and promising therapeutic area is the development of novel antimicrobial agents. Peptidomimetics incorporating this cyclic β-amino acid are being explored for their potential to combat drug-resistant bacteria. The defined three-dimensional structure of these molecules can be tailored to interact with specific microbial targets.

Furthermore, research into related cyclohexanecarboxylic acid derivatives has indicated potential anti-inflammatory and anticancer activities. This suggests that future drug discovery efforts could focus on screening libraries of this compound-containing compounds against a wider range of therapeutic targets, including enzymes and receptors involved in inflammation and oncology.

Integration into Complex Supramolecular Architectures and Materials Science

The ability of peptides containing 2-aminocyclohexanecarboxylic acid to adopt stable, predictable secondary structures, such as the 14-helix, makes them ideal candidates for the construction of complex supramolecular architectures. wisc.edunih.gov These "foldamers" can self-assemble into well-defined nanoscale structures, opening up new avenues in materials science.

Future research will likely focus on designing and synthesizing novel peptidic foldamers with tailored functionalities. By incorporating specific side chains onto the cyclohexane ring, it will be possible to create materials with unique properties, such as catalytic activity or molecular recognition capabilities. The development of biodegradable polymers is another area of interest, where the defined structure of these β-peptides can contribute to materials with controlled degradation rates and mechanical properties. chemimpex.com

The integration of these building blocks into larger, more complex systems could lead to the development of novel biomaterials for tissue engineering, drug delivery vehicles with enhanced targeting, and sensitive biosensors.

Advanced Computational Design of Peptide Mimetics

Computational modeling and design are becoming increasingly powerful tools in drug discovery and materials science. nih.gov In the context of this compound, computational methods will play a crucial role in predicting the conformational preferences of peptides containing this building block and in designing novel peptidomimetics with desired biological activities. nih.gov

While direct computational studies on peptides containing this specific compound are still emerging, the principles learned from computational design of other peptide macrocycles and structured peptides will be highly applicable. nih.govbakerlab.org

Exploration of New Biological Functions and Interactions

The incorporation of this compound into peptides provides a powerful tool to probe and modulate biological systems. Researchers are already using these modified peptides to study enzyme interactions and protein folding, gaining insights into fundamental biological processes. chemimpex.com

An important area of future exploration will be the systematic investigation of how peptides containing this cyclic β-amino acid interact with a wider range of biological targets. This could include studies on their ability to disrupt protein-protein interactions, which are implicated in many diseases, or their potential to act as enzyme inhibitors. The conformational constraints imposed by the cyclohexane ring can lead to highly specific binding, making these molecules attractive as research tools and potential therapeutics.

Moreover, the unique structural features of these peptidomimetics may lead to the discovery of entirely new biological functions. By systematically varying the stereochemistry and substitution patterns on the cyclohexane ring, researchers can create a diverse collection of molecules for screening in various biological assays, potentially uncovering novel modulators of cellular pathways.

Q & A

What are the key synthetic routes for Boc-2-amino-1-cyclohexanecarboxylic acid, and how do reaction conditions influence yield and stereochemical outcomes?

Answer:
The synthesis typically involves Boc-protection of the amino group and carboxylate functionalization. A common method uses tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine). Reaction parameters such as solvent polarity (THF vs. DCM), temperature (0–25°C), and stoichiometry significantly affect yield and stereoselectivity . For example, THF may favor higher solubility of intermediates, while DCM could accelerate reaction rates due to its low polarity. Post-synthesis purification via recrystallization or preparative HPLC is critical to achieving ≥97% purity, as noted in commercial specifications .

How can researchers validate the stereochemical purity of this compound derivatives?

Answer:
Stereochemical validation requires a combination of:

  • Chiral HPLC : To resolve enantiomers using columns like Chiralpak IA/IB and mobile phases (e.g., hexane:isopropanol).
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm trans/cis configurations .
  • X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .
    Discrepancies in literature data (e.g., conflicting melting points for trans- vs. cis-isomers) highlight the need for multi-method validation .

What experimental strategies mitigate racemization during peptide coupling involving this compound?

Answer:
Racemization risks arise during carbodiimide-mediated couplings (e.g., EDC/HOBt). Mitigation strategies include:

  • Low Temperature : Conduct reactions at 0–4°C to slow base-catalyzed racemization.
  • Additives : Use auxiliaries like OxymaPure® or HOAt to enhance coupling efficiency without racemization .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each coupling step .

How does the cyclohexane ring conformation influence the biological activity of this compound derivatives?

Answer:
The chair conformation of the cyclohexane ring affects spatial orientation of functional groups, impacting receptor binding. For example:

  • Trans-isomers (e.g., (1R,2R)-configuration) may exhibit higher affinity for peptide transporters due to axial positioning of the Boc group .
  • Cis-isomers could hinder binding in sterically constrained active sites. Computational modeling (e.g., molecular docking) is recommended to predict bioactivity .

How should researchers address contradictory solubility data reported for this compound?

Answer:
Discrepancies in solubility (e.g., water vs. organic solvents) arise from:

  • Protonation State : The carboxylic acid group’s pKa (~2.5) dictates solubility in aqueous buffers (pH > 4 enhances solubility).
  • Crystallinity : Amorphous vs. crystalline forms have differing solubilities. Pre-dissolution in a minimal volume of DMSO followed by aqueous dilution is advised for biological assays .

What are the applications of this compound in designing constrained peptide analogs?

Answer:
The cyclohexane backbone imposes conformational rigidity, making it valuable for:

  • β-peptide Mimetics : Stabilizing helical or sheet structures resistant to proteolysis .
  • Enzyme Inhibitors : Enhancing binding affinity via pre-organized pharmacophores (e.g., in protease inhibitors) .
  • Diels-Alder Reactions : As a dieneophile in bioorthogonal chemistry for protein labeling .

How can computational methods optimize the synthesis of Boc-protected derivatives?

Answer:

  • DFT Calculations : Predict transition states to identify optimal protecting group strategies (e.g., Boc vs. Fmoc).
  • Machine Learning : Train models on reaction databases to predict yields based on solvent, catalyst, and temperature .

What analytical techniques are critical for characterizing degradation products of this compound under acidic conditions?

Answer:

  • LC-MS/MS : Identify Boc-deprotection products (m/z shift of -100 Da).
  • FT-IR : Monitor loss of tert-butyl carbonyl stretch (~1675 cm1^{-1}) .
  • Stability Studies : Conduct accelerated degradation at pH 1–3 to model gastric conditions .

How do structural analogs of this compound compare in metabolic stability?

Answer:

  • Cyclopropane Analogs : Exhibit higher metabolic stability due to reduced ring strain (e.g., 1-(Boc-amino)cyclopropanecarboxylic acid) .
  • Aromatic Derivatives : Increased susceptibility to cytochrome P450 oxidation (e.g., benzoyl-substituted analogs) .

What protocols ensure safe handling and storage of this compound?

Answer:

  • Storage : -20°C under nitrogen to prevent hydrolysis. Desiccate to avoid moisture-induced degradation.
  • Safety : Use PPE (gloves, goggles) due to incompatibility with oxidizing agents. Refer to SDS for spill management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.